molecular formula C31H36F3N7O5 B8144450 Bibo 3304 trifluoroacetate CAS No. 217977-06-5

Bibo 3304 trifluoroacetate

Cat. No.: B8144450
CAS No.: 217977-06-5
M. Wt: 643.7 g/mol
InChI Key: FBMCYYWIBYEOST-GJFSDDNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bibo 3304 trifluoroacetate is a useful research compound. Its molecular formula is C31H36F3N7O5 and its molecular weight is 643.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMCYYWIBYEOST-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36F3N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191868-14-1, 217977-06-5
Record name N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191868-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIBO-3304
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBO 3457
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBO-3304
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bibo 3304 Trifluoroacetate: The Definitive Technical Guide to NPY Y1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bibo 3304 trifluoroacetate is a high-affinity, non-peptide antagonist highly selective for the Neuropeptide Y (NPY) Y1 receptor .[1][2][3] With subnanomolar affinity (


 < 1 nM) and >2,500-fold selectivity over Y2, Y4, and Y5 subtypes, it serves as the gold-standard chemical probe for dissecting Y1-mediated physiological processes, including vasoconstriction, cellular proliferation, and orexigenic (feeding) signaling. This guide details its molecular mechanism, quantitative pharmacology, and validated experimental protocols for researchers in metabolic and cardiovascular drug discovery.

Molecular Profile & Target Identity

The Primary Target: NPY Y1 Receptor

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. It is abundantly expressed in the central nervous system (hypothalamus, amygdala) and peripheral tissues (vascular smooth muscle, adipose tissue).

This compound functions as a competitive antagonist , binding to the Y1 receptor's orthosteric site and preventing the docking of endogenous ligands (NPY, PYY).

Chemical Characteristics[1][2][3][4][5][6][7][8]
  • Active Entity: Bibo 3304 (an argininamide derivative).[2][4][5]

  • Salt Form: Trifluoroacetate (TFA).[4]

    • Technical Note: The TFA salt form is utilized to enhance solubility and stability in aqueous buffers compared to the free base.

  • Stereochemistry: Bibo 3304 is the (R)-enantiomer .

    • Critical Control: The (S)-enantiomer, BIBO 3457 , is biologically inactive and must be used as a negative control to validate specific binding in complex biological systems.

Mechanism of Action

Signal Transduction Blockade

The Y1 receptor couples primarily to the


  family of G-proteins. Under basal conditions, agonist binding triggers the exchange of GDP for GTP on the 

subunit, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP).

Bibo 3304 Mechanism:

  • Occupancy: Bibo 3304 occupies the transmembrane binding pocket of the Y1 receptor.

  • Steric Hindrance: It physically blocks the entry of the C-terminal

    
    -helix of NPY.
    
  • Pathway Silencing: By preventing

    
     activation, Bibo 3304 maintains adenylyl cyclase activity, preventing the downstream reduction of cAMP and subsequent mobilization of intracellular 
    
    
    
    .
Visualization: Y1 Signaling & Antagonism

The following diagram illustrates the canonical Y1 signaling pathway and the specific node of inhibition by Bibo 3304.

G NPY Endogenous NPY Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Activates Bibo Bibo 3304 (Antagonist) Bibo->Y1R Blocks Gi Gi/o Protein Y1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Gi->Ca Mobilizes cAMP cAMP Levels AC->cAMP Reduces Production Response Vasoconstriction / Feeding cAMP->Response Modulates Ca->Response Triggers

Caption: Bibo 3304 competitively blocks Y1R, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.

Quantitative Pharmacology

Selectivity Profile

Bibo 3304 is defined by its extreme selectivity window. It is critical for researchers to understand that at physiological concentrations, it does not interact with Y2, Y4, or Y5 receptors.

Table 1: Binding Affinity Profile (


 / 

)
Receptor SubtypeSpeciesAffinity (

)
Selectivity Ratio (vs Y1)
NPY Y1 Human 0.38 ± 0.06 nM Primary Target
NPY Y1 Rat 0.72 ± 0.42 nM Primary Target
NPY Y2Human> 10,000 nM> 2600-fold
NPY Y4Human/Rat> 10,000 nM> 2600-fold
NPY Y5Human/Rat> 10,000 nM> 2600-fold

Data Source: Synthesized from Wieland et al. (1998) and functional screening panels.

Experimental Protocols

Protocol A: Radioligand Competition Binding Assay

This protocol validates Bibo 3304 activity in membrane preparations (e.g., SK-N-MC cells or transfected CHO cells).

Reagents:

  • Ligand:

    
    I-Peptide YY or 
    
    
    
    I-NPY (25 pM).
  • Buffer: 25 mM HEPES (pH 7.4), 2.5 mM

    
    , 1 mM 
    
    
    
    , 0.5% BSA.
  • Control: BIBO 3457 (Inactive enantiomer).[2][4][5]

Workflow:

  • Preparation: Harvest cells and prepare membranes by homogenization and centrifugation (48,000 x g for 20 min). Resuspend in assay buffer.

  • Incubation:

    • Mix 200 µL membrane suspension with 25 pM

      
      I-NPY.
      
    • Add Bibo 3304 in increasing concentrations (

      
       M to 
      
      
      
      M).
    • Incubate for 60 minutes at room temperature to reach equilibrium.

  • Termination: Filter rapidly through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with cold buffer. Measure radioactivity via gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     using non-linear regression.
    
Protocol B: In Vivo Microinjection (Feeding Study)

Used to assess the blockade of NPY-induced hyperphagia in rats.

Dose Range: 10–30 µg per animal (intracerebroventricular or PVN injection).

Workflow Visualization:

Experiment cluster_treatment Treatment Groups (Injection) Step1 Stereotaxic Cannulation (PVN Target) Step2 Recovery (5-7 Days) Step1->Step2 Step3 Fasting (24 Hours) Step2->Step3 GrpA Vehicle Control Step3->GrpA GrpB NPY (1 µg) Step3->GrpB GrpC NPY + Bibo 3304 (30 µg) Step3->GrpC GrpD NPY + BIBO 3457 (Inactive Control) Step3->GrpD Step4 Measure Food Intake (1, 2, 4, 24 hrs) GrpA->Step4 GrpB->Step4 GrpC->Step4 GrpD->Step4

Caption: Workflow for validating in vivo Y1 antagonism via feeding behavior inhibition.

Critical Validation & Controls

To ensure Scientific Integrity (E-E-A-T) , your experimental design must account for off-target effects.

  • The Distomer Control: Always run a parallel arm with BIBO 3457 ((S)-enantiomer).

    • Logic: If BIBO 3457 produces an effect similar to Bibo 3304, the observed phenotype is likely due to non-specific toxicity or off-target binding, not Y1 antagonism.

  • Solvent Effects: Bibo 3304 is soluble in DMSO (up to 100 mM) and Ethanol.[3] Ensure the final vehicle concentration in cell assays is <0.1% to prevent solvent-induced cytotoxicity.

  • Receptor Density: In overexpression systems (e.g., transfected HEK293),

    
     values may shift rightward due to receptor reserve. Always compare against a standard curve of unlabeled NPY.
    

References

  • Wieland, H. A., et al. (1998).[2][3][6] "Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents." British Journal of Pharmacology.[2][3][6]

  • Rudolf, K., et al. (1994).[2] "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226."[2] European Journal of Pharmacology.

  • Bio-Techne / Tocris. "this compound Product Datasheet." Tocris Bioscience.

  • Cayman Chemical. "BIBO-3304 (trifluoroacetate salt) Product Information." Cayman Chemical.

Sources

Technical Guide: Bibo 3304 Trifluoroacetate in NPY Y1-Mediated Feeding Studies

[1]

Executive Summary

Bibo 3304 trifluoroacetate is the gold-standard non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor. Unlike early-generation peptide antagonists, Bibo 3304 offers sub-nanomolar affinity (

This guide details the deployment of Bibo 3304 in feeding behavior assays. It addresses the specific physicochemical challenges of the trifluoroacetate (TFA) salt form, outlines stereotaxic delivery protocols for the Paraventricular Nucleus (PVN), and establishes validation criteria using the inactive enantiomer, BIBO 3457.

Pharmacological Profile & Mechanism[2][3]

Selectivity and Affinity

The utility of Bibo 3304 lies in its precision. NPY regulates energy homeostasis through multiple receptors (Y1, Y2, Y4, Y5). To isolate the orexigenic (appetite-stimulating) effect mediated specifically by Y1, high selectivity is non-negotiable.

ParameterValueContext
Chemical Name This compoundSalt form enhances stability
Target NPY Y1 ReceptorG-protein coupled (Gi/o)
Affinity (

)
0.38 nM (Human) / 0.72 nM (Rat)Sub-nanomolar potency
Selectivity > 2600-fold vs. Y2, Y4, Y5Critical for isolating Y1 mechanisms
Bioavailability Low BBB permeabilityRequires ICV or local injection for CNS studies
Control Compound BIBO 3457Inactive (S)-enantiomer
Mechanism of Action (Signaling Pathway)

The Y1 receptor is a



GNPYNeuropeptide Y(Agonist)Y1RY1 Receptor(GPCR)NPY->Y1RActivatesBIBOBibo 3304(Antagonist)BIBO->Y1RBlocksGiGi/o ProteinActivationY1R->GiACAdenylyl CyclaseInhibitionGi->ACcAMPcAMP Levels(Decrease)AC->cAMPCaIntracellular Ca2+MobilizationcAMP->CaDownstreamFeedHyperphagicResponseCa->Feed

Figure 1: Bibo 3304 competitively blocks the Y1 receptor, preventing the Gi/o-mediated signaling cascade that drives NPY-induced feeding.[1][2][3][4]

Experimental Protocols

Formulation Strategy (Critical Step)

Bibo 3304 is supplied as a trifluoroacetate (TFA) salt . This improves stability but renders aqueous solutions highly acidic. Direct injection of unbuffered TFA salts into the brain causes non-specific tissue damage and "false positive" anorexia due to pain/malaise.

Protocol:

  • Stock Solution: Dissolve Bibo 3304 in 100% DMSO to a concentration of 10 mM. Store aliquots at -20°C.

  • Vehicle Preparation: Use Artificial Cerebrospinal Fluid (aCSF).

    • aCSF Composition: 124 mM NaCl, 3 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM Glucose.

  • Working Solution (Day of Experiment):

    • Dilute the DMSO stock into aCSF.

    • Target Concentration: 0.1 - 10 µg per injection volume (typically 0.5 - 1.0 µL).

    • pH Adjustment: Check pH. If < 7.2, adjust carefully with dilute NaOH.

    • Final DMSO content: Must be < 5% to avoid vehicle toxicity.

Stereotaxic Administration (ICV)

Systemic administration is inefficient for behavioral studies due to poor Blood-Brain Barrier (BBB) penetration. Intracerebroventricular (ICV) or intra-PVN injection is required.

Target: Paraventricular Nucleus (PVN) of the Hypothalamus. Coordinates (Rat - Male Wistar/SD 250g):

  • AP: -1.8 mm (from Bregma)

  • ML: ±0.4 mm

  • DV: -7.8 mm (from Dura)

The Fasting-Refeeding Bioassay

This assay measures the ability of Bibo 3304 to block "rebound feeding" after food deprivation.

Workflowcluster_0Preparation Phasecluster_1Testing PhaseAcclimAcclimatization(7 Days)SurgeryStereotaxicCannulationAcclim->SurgeryRecoveryRecovery(5-7 Days)Surgery->RecoveryFastFood Deprivation(24 Hours)Recovery->FastInjectICV Injection(Bibo 3304 / Vehicle)Fast->InjectMeasureFood Intake(0-2 Hours)Inject->Measure

Figure 2: Experimental timeline for evaluating Bibo 3304 efficacy in fasting-induced hyperphagia.

Step-by-Step:

  • Fasting: Remove food 24 hours prior to testing (water ad libitum).

  • Injection: Inject Bibo 3304 (e.g., 30 µg) or Vehicle (aCSF) into the PVN 15–30 minutes before "lights off" (or before re-introducing food).

  • Refeeding: Return pre-weighed food pellets.

  • Measurement: Weigh remaining food at 30 min, 1 hr, 2 hr, and 4 hr . The Y1 effect is most potent in the first 2 hours.

Data Interpretation & Validation (E-E-A-T)

Self-Validating Controls

To ensure the observed reduction in feeding is due to Y1 antagonism and not toxicity or malaise, you must employ the following controls:

  • The Distomer Check:

    • Use BIBO 3457 (the inactive S-enantiomer) in a parallel group.[3][5]

    • Result: BIBO 3457 should show no significant difference from the Vehicle group. If BIBO 3457 suppresses feeding, your effect is non-specific (likely pH or vehicle toxicity).

  • Conditioned Taste Aversion (CTA):

    • Pair the drug injection with a novel saccharin solution.

    • If animals subsequently avoid saccharin, the drug causes malaise/nausea.

    • Bibo 3304 Profile: Should not induce CTA at therapeutic doses (up to 30 µg ICV).

Expected Results
  • Vehicle: High food intake (rebound hyperphagia).

  • Bibo 3304: Significant, dose-dependent reduction in food intake (typically 40-60% reduction vs. vehicle in the first hour).

  • BIBO 3457: High food intake (similar to vehicle).

References

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[1][2][6] British Journal of Pharmacology, 125(3), 549–555.[2] [Link]

  • Kask, A., et al. (2002). Neuropeptide Y Y1 receptor antagonism increases anxiety-like behavior in the elevated plus-maze. Pharmacology Biochemistry and Behavior, 71(3), 401-408. [Link]

  • Loh, K., et al. (2017). Inhibition of Y1 receptor signaling improves islet transplant outcome.[2] Nature Communications, 8, 490.[2] [Link]

Technical Guide: Bibo 3304 Trifluoroacetate in NPY Y1 Signaling

[1]

Executive Summary

Bibo 3304 trifluoroacetate is a high-affinity, non-peptide antagonist highly selective for the Neuropeptide Y (NPY) Y1 receptor.[1] Unlike peptide-based antagonists, Bibo 3304 offers superior bioavailability and metabolic stability, making it a critical tool for dissecting the physiological roles of NPY in vasoconstriction, anxiety, and orexigenic (feeding) pathways. This guide details the mechanistic basis of Bibo 3304 activity, its pharmacological profile, and validated protocols for its application in in vitro and in vivo research.

Pharmacological Profile & Chemical Properties[2][4][5]

Bibo 3304 functions as a competitive antagonist at the Y1 receptor interface.[1][2] Its high selectivity allows researchers to isolate Y1-mediated effects from those driven by Y2, Y4, or Y5 receptors, which often coexist in neural and vascular tissues.

Binding Affinity and Selectivity

The compound exhibits sub-nanomolar affinity for the Y1 receptor, with a selectivity ratio exceeding 2500-fold against other NPY receptor subtypes.[1]

Table 1: Binding Affinity Profile of Bibo 3304

Receptor SubtypeSpeciesIC50 (nM)Selectivity Ratio (vs Y1)
NPY Y1 Human0.38 ± 0.06 -
NPY Y1 Rat0.72 ± 0.42 -
NPY Y2Human> 2500> 6500x
NPY Y4Human/Rat> 2500> 6500x
NPY Y5Human/Rat> 2500> 6500x

Data compiled from Wieland et al. (1998) and subsequent validation studies.

Chemical Handling
  • Formulation: Supplied as a trifluoroacetate (TFA) salt.[3] The TFA counterion improves stability but can be cytotoxic at high concentrations in unbuffered systems.

  • Solubility:

    • DMSO: Soluble up to ~75 mg/mL.[1] Recommended for stock solutions (e.g., 10 mM).

    • Ethanol: Soluble up to ~15 mg/mL.

    • Aqueous Buffers: Sparingly soluble directly in water. Dilute from DMSO stock into physiological buffers (PBS, HBSS) ensuring final DMSO concentration is <0.1% to avoid solvent artifacts.

Mechanistic Action: Y1 Receptor Blockade

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the G_i/o family. Under basal conditions, NPY binding triggers a conformational change that activates G_i proteins, leading to:

  • Inhibition of Adenylyl Cyclase (AC): Reducing intracellular cAMP.

  • Calcium Mobilization: G_beta/gamma subunits modulate ion channels (e.g., inhibiting CaV2.2) or activate Phospholipase C (PLC) in specific cell types, leading to IP3-mediated Ca2+ release.

Bibo 3304 sterically hinders NPY binding, preventing G-protein activation and maintaining basal cAMP/Calcium levels.

Visualization: Y1 Signaling & Bibo 3304 Antagonism[1]

Y1_SignalingNPYNeuropeptide Y(Agonist)Y1RY1 Receptor(GPCR)NPY->Y1RActivatesBiboBibo 3304(Antagonist)Bibo->Y1RBlocksGiGi/o ProteinActivationY1R->GiCouplingACAdenylyl CyclaseGi->ACInhibitsPLCPLC / Ca2+ ChannelsGi->PLCActivates (βγ subunits)cAMPcAMP Levels(Decreased)AC->cAMPCaIntracellular Ca2+(Mobilization)PLC->CaIncreases

Figure 1: Mechanism of Action. Bibo 3304 competes with NPY for the Y1 receptor, preventing Gi/o-mediated downstream signaling events.

Experimental Application Guide

Protocol A: In Vitro Calcium Mobilization Assay

This protocol quantifies Bibo 3304 potency by measuring its ability to inhibit NPY-induced calcium flux in Y1-expressing cells (e.g., SK-N-MC neuroblastoma cells or transfected CHO cells).

Prerequisites:

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).[4]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Probenecid (2.5 mM) to prevent dye leakage.

Step-by-Step Workflow:

  • Cell Preparation:

    • Seed cells in 96-well black-wall plates (density: 50,000 cells/well).

    • Incubate overnight at 37°C/5% CO2 to reach 90% confluency.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL/well of Dye Loading Solution (Fluo-4 AM + Probenecid in Assay Buffer).

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT) to minimize thermal gradients during reading.

  • Antagonist Pre-incubation (Critical Step):

    • Prepare Bibo 3304 serial dilutions (0.1 nM to 1 µM) in Assay Buffer.

    • Add Bibo 3304 to cells before the agonist.

    • Incubation Time: 20–30 minutes at RT. This allows the antagonist to reach equilibrium occupancy at the receptor.

  • Agonist Challenge:

    • Prepare NPY agonist solution at EC80 concentration (typically 10–30 nM).

    • Inject NPY into wells while simultaneously recording fluorescence (Ex/Em: 494/516 nm) using a FLIPR or similar plate reader.

  • Data Analysis:

    • Calculate IC50 based on the reduction of the Peak Fluorescence Response (RFU).

Protocol B: In Vivo Vascular Constriction

Bibo 3304 is used to confirm Y1-mediated vasoconstriction in small arterioles.

  • Preparation: Anesthetize subject (e.g., rat/mouse). Isolate the target vascular bed (e.g., mesenteric arteries or hindlimb).

  • Administration:

    • Systemic: Not recommended due to rapid clearance.

    • Local/Intra-arterial: Infuse Bibo 3304 (e.g., 30–100 µg/kg/min) proximally to the target site.

  • Challenge: Administer NPY bolus.

  • Readout: Measure reduction in vascular conductance or increase in perfusion pressure. Bibo 3304 should abolish the NPY response, confirming Y1 specificity.

Visualization: Experimental Workflow

WorkflowStep11. Seed Y1+ Cells(96-well plate)Step22. Load Ca2+ Dye(Fluo-4 AM, 60 min)Step1->Step2Step33. Add Bibo 3304(Pre-incubate 30 min)Step2->Step3Step44. Inject NPY(Agonist Challenge)Step3->Step4Step55. Measure RFU(Real-time Kinetics)Step4->Step5

Figure 2: Calcium Mobilization Assay Workflow emphasizing the critical pre-incubation step with Bibo 3304.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Blockade Insufficient pre-incubation time.Extend Bibo 3304 incubation to 30 mins to ensure equilibrium binding.
High Background Signal Dye leakage or spontaneous Ca2+ release.Ensure Probenecid is fresh; maintain temperature stability during read.
Precipitation High concentration in aqueous buffer.Do not exceed 100 µM in aqueous buffer. Predilute in DMSO.[3]
Cytotoxicity TFA salt accumulation.For sensitive primary cells, consider buffering the stock or using lower effective concentrations (<1 µM).

References

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[1][5] British Journal of Pharmacology, 125(3), 549–555.[1] Link

  • Sajdyk, T. J., et al. (1999). Amygdalar neuropeptide Y Y1 receptors mediate the anxiolytic-like actions of neuropeptide Y in the social interaction test.[1] European Journal of Pharmacology, 368(2-3), 143-147.[1] Link

  • Edvinsson, L., et al. (2025). Neuropeptide Y: Direct vasoconstrictor and facilitatory effects on P2X1 receptor-dependent vasoconstriction.[6] ResearchGate. Link

  • Creative Bioarray. Calcium Mobilization Assay Protocols. Link

  • Tocris Bioscience. this compound Product Information. Link

Bibo 3304 Trifluoroacetate: The Definitive Technical Guide for In Vitro Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Bibo 3304 trifluoroacetate is a high-affinity, selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1] Unlike broad-spectrum NPY antagonists, Bibo 3304 displays sub-nanomolar affinity (


 nM) for the Y1 subtype with >2,500-fold selectivity over Y2, Y4, and Y5 receptors. This guide provides a rigorous framework for utilizing Bibo 3304 in cell-based assays, addressing the specific physicochemical challenges of the trifluoroacetate (TFA) salt form and detailing validated protocols for signal transduction analysis.

Part 1: The Mechanistic Core

Mechanism of Action

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the


 family. Under physiological conditions, NPY binding triggers the dissociation of the 

and

subunits.
  • 
     pathway:  Inhibits adenylyl cyclase (AC), reducing intracellular cAMP.
    
  • 
     pathway:  Modulates ion channels (Ca
    
    
    
    /K
    
    
    ) and activates the MAPK/ERK phosphorylation cascade.

Bibo 3304 functions as a competitive antagonist. It occupies the orthosteric binding pocket of the Y1 receptor, preventing NPY-induced conformational changes and subsequent G-protein activation.

Signaling Pathway Visualization

The following diagram illustrates the Y1 signaling cascade and the specific blockade point of Bibo 3304.

NPY_Y1_Signaling NPY Neuropeptide Y (Agonist) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates Bibo Bibo 3304 (Antagonist) Bibo->Y1R Blocks Gi Gi/o Protein Y1R->Gi Dissociation AC Adenylyl Cyclase Gi->AC Inhibition Ca Intracellular Ca2+ Gi->Ca Modulates (via Gβγ) cAMP cAMP Production AC->cAMP Reduces

Figure 1: Bibo 3304 competitively inhibits Y1 receptor activation, preventing Gi/o-mediated cAMP suppression and calcium modulation.[2][3][4]

Part 2: Physicochemical Handling & The "TFA Effect"

The "trifluoroacetate" in Bibo 3304 is not inert. It is a counter-ion used to stabilize the basic amine groups of the molecule. In cell-based assays, neglecting the counter-ion can lead to experimental artifacts.

Solubility & Reconstitution

Bibo 3304 is insoluble in water in its free base form. The TFA salt improves solubility in organic solvents but requires careful handling for aqueous dilution.

SolventSolubility LimitStorage StabilityNotes
DMSO ~100 mM6 months at -20°CPreferred. Freeze/thaw cycles degrade potency. Aliquot immediately.
Ethanol ~20 mM< 1 monthEvaporation risk alters concentration.
Water InsolubleN/ADo not attempt direct aqueous reconstitution.
The Cytotoxicity of TFA

In high-concentration assays (>10 µM), the TFA counter-ion can acidify unbuffered culture media or exert direct cytotoxicity on sensitive primary cells (e.g., neurons).

  • Mitigation: Ensure your assay buffer (e.g., HBSS or KRB) contains adequate buffering capacity (HEPES 10-20 mM) to neutralize the acidic shift from the TFA salt.

Part 3: Experimental Design & Dose Selection

To establish a self-validating system, you must select concentrations based on binding affinity (


) rather than arbitrary integers.
Binding Affinity Data
Receptor SubtypeSpecies

/

Selectivity Ratio
NPY Y1 Human0.38 nM 1x
NPY Y1 Rat0.72 nM 1x
NPY Y2Human> 1000 nM> 2600x
NPY Y4Human> 1000 nM> 2600x
NPY Y5Human> 1000 nM> 2600x

Source: Wieland et al., 1998 [1][2][3][5][6]

Recommended Concentration Ranges
  • Full Blockade: Use 100 nM (approx.

    
    ). This ensures >99% receptor occupancy while remaining well below the off-target threshold (1 µM).
    
  • Dose-Response: Titrate from 0.01 nM to 1 µM to generate a full inhibition curve.

  • Specificity Control: If you observe effects > 10 µM, they are likely non-specific (off-target) or due to TFA toxicity.

Part 4: Validated Protocol – Calcium Mobilization Assay (Antagonist Mode)

While Y1 is ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-coupled, it is standard practice to measure activity via Calcium flux using promiscuous G-proteins (

) or naturally coupled pathways in specific cell lines (e.g., SK-N-MC). This protocol focuses on the Antagonist Mode , where Bibo 3304 is assessed for its ability to blunt the signal of an NPY agonist.[2]
Workflow Visualization

Antagonist_Workflow Step1 1. Cell Plating (O/N incubation) Step2 2. Dye Loading (Fluo-4 AM, 45 min) Step1->Step2 Step3 3. Bibo 3304 Addition (Pre-incubation 20 min) Step2->Step3 Critical Step Step4 4. Agonist (NPY) Injection (On-line measurement) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Antagonist assay workflow. The pre-incubation step (3) is mandatory for equilibrium binding.

Step-by-Step Methodology

Materials:

  • Cells: CHO-K1-hY1 or SK-N-MC (endogenous Y1).

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux), NPY (Agonist), Bibo 3304 (Antagonist).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

Procedure:

  • Cell Preparation: Plate cells (e.g., 50,000/well in 96-well black-wall plates) 24 hours prior.

  • Dye Loading:

    • Remove media.

    • Add 100 µL dye loading buffer (Fluo-4 AM 4 µM + 2.5 mM Probenecid in Assay Buffer).

    • Incubate 45 mins at 37°C.

  • Antagonist Pre-treatment (The Critical Variable):

    • Prepare Bibo 3304 at 3X the desired final concentration in Assay Buffer.

    • Add 50 µL of Bibo 3304 solution to the cells.

    • Incubate for 20 minutes at Room Temperature.

    • Why? Antagonists need time to reach equilibrium occupancy of the receptor before the agonist is introduced. Skipping this results in shifted

      
       values.
      
  • Baseline Measurement: Place plate in FLIPR/FlexStation. Record baseline fluorescence for 10 seconds.

  • Agonist Challenge:

    • Inject NPY (at

      
       concentration) via the instrument's fluidics.
      
    • Record fluorescence for 90–120 seconds.

  • Analysis: Calculate

    
     (Max - Min). Plot inhibition curves.
    

Part 5: Troubleshooting & Specificity

Lack of Inhibition
  • Cause: Insufficient pre-incubation time.

  • Solution: Extend Bibo 3304 incubation to 30-45 minutes.

  • Cause: Agonist concentration too high.

  • Solution: If you use a saturating dose of NPY (e.g., 1 µM), a competitive antagonist like Bibo 3304 will appear less potent (Schild shift). Always challenge with the

    
     of the agonist.
    
"Bell-Shaped" or Toxic Response
  • Cause: DMSO or TFA toxicity.

  • Solution: Ensure final DMSO concentration is < 0.5%. If using >10 µM Bibo 3304, verify pH of the well has not dropped.

Off-Target Effects

Bibo 3304 is highly selective, but at high micromolar concentrations, it may interact with Y4 or Y5.

  • Control: Use the inactive enantiomer BIBO 3457 as a negative control.[1][2] If BIBO 3457 causes an effect, the response is non-specific [1].

References

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[1][2][3][5][6] British Journal of Pharmacology, 125(3), 549–555.[1][2][3][6] [Link]

  • PubChem. Compound Summary for CID 9811663 (Bibo 3304). [Link]

  • Molecular Devices. FLIPR Calcium Assay Kits - Technical Guide. [Link]

Sources

Technical Guide: The Selectivity Profile and Application of Bibo 3304 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bibo 3304 trifluoroacetate represents a critical class of chemical probes in neuropeptide research: a high-affinity, non-peptide antagonist selective for the Neuropeptide Y (NPY) Y1 receptor.[1][2][3][4][5] Unlike earlier generation antagonists, Bibo 3304 combines sub-nanomolar affinity with a selectivity ratio exceeding 2500-fold against structurally related receptor subtypes (Y2, Y4, Y5).

This guide dissects the molecular pharmacology of Bibo 3304, providing researchers with the mechanistic grounding and validated protocols necessary to utilize this compound effectively in metabolic, cardiovascular, and anxiety-related studies.

Molecular Identity & Pharmacodynamics

Chemical Architecture

Bibo 3304 is an argininamide derivative.[1][3][6] It is classified as a peptidomimetic , meaning it mimics the bioactive conformation of the endogenous peptide ligand (NPY) without carrying the metabolic instability inherent to full peptides.

  • Salt Form Utility: The compound is supplied as a trifluoroacetate (TFA) salt .[4] This is a deliberate chemical choice to enhance solubility in organic solvents (like DMSO) and improve stability during storage. When reconstituting, researchers must account for the acidic nature of the TFA counterion, particularly in pH-sensitive cell-based assays.

  • Stereochemistry: Bibo 3304 is the (R)-enantiomer. Its stereochemical opposite, Bibo 3457 (the (S)-enantiomer), is biologically inactive.[1][3][6]

    • Expert Insight: Always utilize Bibo 3457 as a negative control in in vivo experiments. If an effect is observed with Bibo 3457, the response is likely off-target toxicity rather than specific Y1 antagonism.

The Selectivity Profile

The utility of Bibo 3304 lies in its ability to isolate Y1 receptor function without cross-reacting with the Y2, Y4, or Y5 subtypes, which often co-exist in tissues like the hypothalamus and vascular smooth muscle.

Quantitative Binding Data ( / )

The following data summarizes the competitive binding profile of Bibo 3304 against radiolabeled NPY/PYY ligands.

Receptor SubtypeSpeciesAffinity (

/

)
Selectivity Ratio (vs Y1)
NPY Y1 Human 0.38 ± 0.06 nM 1x (Target)
NPY Y1 Rat 0.72 ± 0.42 nM ~1.9x
NPY Y2Human> 2600 nM> 6800-fold
NPY Y4Human/Rat> 2600 nM> 6800-fold
NPY Y5Human/Rat> 2600 nM> 6800-fold

Data Source: Derived from Wieland et al. (1998) and validated by Tocris/R&D Systems technical data.

Comparative Analysis: Bibo 3304 exhibits approximately 10-fold higher affinity than its predecessor, BIBP 3226.[7] This increased potency allows for lower dosing, reducing the risk of non-specific binding events.

Mechanistic Pathways

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the


 family. Under basal conditions, NPY binding triggers a cascade that inhibits adenylyl cyclase and mobilizes intracellular calcium. Bibo 3304 functions as a competitive antagonist, occupying the orthosteric binding site and preventing this cascade.
Pathway Visualization

The diagram below illustrates the signal transduction pathway and the specific blockade point of Bibo 3304.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Endogenous NPY (Agonist) Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Activates BIBO Bibo 3304 (Antagonist) BIBO->Y1R Blocks Binding Gi Gi/o Protein Complex Y1R->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates (G_beta/gamma) cAMP cAMP Levels AC->cAMP Decreases Ca Intracellular Ca2+ Release PLC->Ca Increases Effect Physiological Effect (e.g., Vasoconstriction) Ca->Effect Triggers

Figure 1: Bibo 3304 competitively blocks the NPY-Y1 interaction, preventing Gi/o-mediated cAMP inhibition and Calcium mobilization.

Validated Experimental Workflows

To ensure data integrity, experimental designs must account for the competitive nature of Bibo 3304. Below is a standard workflow for a Functional Calcium Mobilization Assay (e.g., FLIPR), which is preferred over radioligand binding for high-throughput screening of antagonist potency.

Protocol: Intracellular Calcium Flux Assay ( )

Principle: Y1 activation triggers


 release via the 

subunit activating PLC. Bibo 3304 efficacy is measured by its ability to dampen the fluorescent signal generated by an NPY challenge.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use CHO-K1 or HEK293 cells stably transfected with human NPY Y1 cDNA.

    • Seed at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media. Add Calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer + 2.5 mM Probenecid (to prevent dye efflux).

    • Incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation (Critical Step):

    • Add Bibo 3304 (dissolved in DMSO, diluted in buffer) 15–30 minutes prior to agonist addition.

    • Concentration Range: 0.1 nM to 10 µM.

  • Agonist Challenge:

    • Inject NPY (EC80 concentration, typically ~10-30 nM) into the wells.

  • Data Acquisition:

    • Measure fluorescence intensity immediately upon injection for 60–120 seconds.

    • Calculate

      
       based on the reduction of the Peak Fluorescence Response.
      
Workflow Diagram

Protocol Start Start: Transfected HEK293/CHO Cells Dye Load Fluo-4 AM (+ Probenecid) Start->Dye Incubate1 Incubate 60 min @ 37°C Dye->Incubate1 AddAntagonist Add Bibo 3304 (Titration Series) Incubate1->AddAntagonist Incubate2 Equilibration 15-30 min AddAntagonist->Incubate2 AddAgonist Inject NPY (EC80 Conc.) Incubate2->AddAgonist Read Measure RFU (FLIPR/Reader) AddAgonist->Read

Figure 2: Sequential workflow for validating Bibo 3304 antagonism via calcium mobilization.

In Vivo Applications & Technical Considerations

Feeding Behavior Studies

Bibo 3304 is widely used to study the orexigenic (appetite-stimulating) effects of NPY.

  • Route of Administration: Because it is a peptidomimetic with limited blood-brain barrier (BBB) permeability, it is most effective when administered via intracerebroventricular (ICV) or paraventricular nucleus (PVN) injection.

  • Dosing: Effective doses typically range from 15–60 µg per animal (rat) for PVN injections.

  • Observation: It significantly inhibits food intake induced by fasting or exogenous NPY injection.[1][3][6]

Solubility and Storage
  • Solubility: Soluble in DMSO (up to 100 mM) and Ethanol (up to 20 mM).[5]

  • Aqueous Solutions: Can be dissolved in water, but stability is lower. It is recommended to store stock solutions in DMSO at -20°C and dilute into aqueous buffers immediately before use.

  • pH Warning: As a trifluoroacetate salt, high concentrations in unbuffered water will be acidic. Ensure the final assay buffer is well-buffered (e.g., HEPES or PBS) to maintain physiological pH (7.4).

References

  • Wieland, H. A., et al. (1998).[8] Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[1][3][4][6][8] British Journal of Pharmacology, 125(3), 549–555.[8]

  • R&D Systems / Tocris. (n.d.). This compound Product Information. Tocris Bioscience.

  • Selleck Chemicals. (n.d.). This compound Chemical Data. SelleckChem.

  • Cayman Chemical. (n.d.). BIBO-3304 (trifluoroacetate salt) Product Insert.[3][4][6][9] Cayman Chemical.

Sources

Technical Guide: Bibo 3304 Trifluoroacetate in Metabolic Disease Research

[1]

Executive Summary

Bibo 3304 trifluoroacetate (CAS: 191868-14-1) is a high-affinity, non-peptide antagonist selective for the Neuropeptide Y (NPY) Y1 receptor.[1] Unlike earlier peptide-based antagonists, Bibo 3304 offers superior bioavailability and stability, making it a critical tool for dissecting the NPY-Y1 axis in metabolic syndrome.

This guide details the mechanistic rationale, preparation protocols, and experimental frameworks for utilizing Bibo 3304 to investigate obesity, type 2 diabetes (T2D), and beta-cell dysfunction.

Part 1: Pharmacological Profile & Mechanism[1]

Chemical Identity and Selectivity

Bibo 3304 is an argininamide derivative.[2][3] In research settings, it is supplied as a trifluoroacetate (TFA) salt , which significantly influences its solubility and handling requirements compared to free base forms.[1]

  • Selectivity: >2,600-fold selectivity for Y1 over Y2, Y4, and Y5 receptors.[4][5]

  • Affinity (Ki/IC50): Sub-nanomolar affinity.

    • Human Y1: ~0.38 nM[3][4][5][6][7][8]

    • Rat Y1: ~0.72 nM[3][4][5][6][7][8]

Mechanism of Action: The Y1 Blockade

NPY is a potent orexigenic peptide. Upon binding to the Y1 receptor (a Gngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Bibo 3304 Action: It competitively antagonizes the Y1 receptor, preventing the NPY-induced conformational change. This blockade restores cAMP levels and Calcium influx, which is particularly critical in pancreatic

Y1_SignalingNPYNeuropeptide Y(Ligand)Y1RY1 Receptor(GPCR)NPY->Y1RActivatesBIBOBibo 3304(Antagonist)BIBO->Y1RBlocksGiGi/o ProteinY1R->GiCouplesACAdenylyl CyclaseGi->ACInhibitscAMPcAMP ProductionAC->cAMPReducesEffectPhysiological Output(Feeding / Vasoconstriction)cAMP->EffectModulates

Figure 1: Mechanism of Action. Bibo 3304 prevents the Gi-mediated inhibition of Adenylyl Cyclase, normalizing cAMP levels.

Part 2: The Metabolic Nexus (Rationale)[1]

Research utilizing Bibo 3304 typically targets three distinct metabolic pathways:

Central Control of Feeding (Obesity)

NPY injected into the Paraventricular Nucleus (PVN) of the hypothalamus induces hyperphagia.[1]

  • Application: Bibo 3304 is used to validate Y1-mediated feeding.[1][2][3][9]

  • Key Finding: Intracerebroventricular (ICV) or PVN injection of Bibo 3304 (30–60 µg) significantly inhibits food intake induced by fasting or exogenous NPY.[1]

Beta-Cell Protection (Type 2 Diabetes)

Recent studies identify a "peripheral brake" mechanism.[1] In T2D, islets upregulate Y1 receptors.[10][11] NPY binding to these receptors suppresses insulin secretion.[1]

  • Application: Bibo 3304 treatment in db/db mice or HFD/STZ models.[1][10][11][12]

  • Key Finding: Blocking Y1 with Bibo 3304 protects ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -cells from dedifferentiation and enhances Glucose-Stimulated Insulin Secretion (GSIS).
    
Cardiovascular Complications

NPY is a potent vasoconstrictor.[1]

  • Application: Investigating hypertension associated with metabolic syndrome.[1]

  • Key Finding: Bibo 3304 attenuates NPY-induced pressor effects.[1][6]

Part 3: Experimental Framework

Preparation and Solubility (Critical Step)

Bibo 3304 is a trifluoroacetate salt .[1] It is insoluble in water directly.[1][8] Attempting to dissolve it in aqueous buffers first will result in precipitation and experimental failure.

Solubility Table

Solvent Max Concentration Notes
DMSO ~100 mM (75 mg/mL) Preferred. Use anhydrous DMSO.[1]
Ethanol ~20 mM (15 mg/mL) Alternative, but lower solubility.[1]

| Water/PBS | Insoluble | Only use for final dilution (<1% DMSO).[1] |

Protocol: Stock Solution Preparation

  • Weigh Bibo 3304 TFA powder.[1]

  • Dissolve in 100% anhydrous DMSO to create a 10 mM or 100 mM Master Stock .

  • Aliquot into light-protective vials (brown glass or foil-wrapped) to prevent photodegradation.

  • Store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Protocol: Islet Insulin Secretion (GSIS)

Objective: Determine if Bibo 3304 restores insulin secretion in T2D islets.[1]

  • Islet Isolation: Isolate islets from db/db mice or human donors using collagenase digestion.[1]

  • Recovery: Culture islets in RPMI-1640 (11 mM glucose) overnight.

  • Pre-Incubation: Transfer 10 islets/well to KRB buffer (2.8 mM glucose) for 1 hour.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).[1]

    • NPY Group: 100 nM NPY.[1]

    • Rescue Group: 100 nM NPY + 100 nM - 1 µM Bibo 3304 .

    • Note: Add Bibo 3304 15 minutes prior to NPY to ensure receptor occupancy.[1]

  • Stimulation: Challenge with High Glucose (16.7 mM) for 1 hour.

  • Analysis: Collect supernatant and quantify insulin via ELISA.

In Vivo Protocol: Central Administration (ICV)

Objective: Assess anorexigenic effects in fasted rats.[1][9]

  • Cannulation: Stereotaxically implant a 26-gauge guide cannula into the lateral ventricle or PVN.[1] Allow 7 days recovery.

  • Fasting: Fast animals for 24 hours prior to testing.

  • Preparation: Dilute DMSO stock into artificial cerebrospinal fluid (aCSF).[1] Ensure final DMSO concentration is <5% to avoid vehicle toxicity.[1]

  • Dosing:

    • Administer 30 µg of Bibo 3304 (in 5 µL volume) via the cannula.

    • Wait 15 minutes.

    • Administer NPY (1 µg) or saline vehicle.[1]

  • Measurement: Measure food intake at 1, 2, 4, and 24 hours.

Part 4: Visualization of Workflow

Experimental_Workflowcluster_ApplicationsStep 3: ApplicationStockStep 1: SolubilizationDissolve in 100% DMSO(Target: 10-100 mM)DilutionStep 2: DilutionDilute in Buffer/Media(Final DMSO < 0.1-1%)Stock->DilutionCheckQuality CheckVerify pH (TFA salt is acidic)Adjust if necessaryDilution->CheckInVitroIn Vitro (Islets/Cells)Pre-treat 15 mins before NPYConc: 100 nM - 1 µMCheck->InVitroInVivoIn Vivo (Rodents)ICV/PVN InjectionDose: 30-60 µg/animalCheck->InVivo

Figure 2: Preparation and Application Workflow. Note the critical pH check due to the TFA salt form.

References

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[3][5] British Journal of Pharmacology.[1][2][3][5][12]

    • [1]

  • Yan, C., et al. (2021). Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity.[1][12] Nature Communications.[1][12] (Contextualizes the metabolic protection in T2D/Obesity models).

    • [1]

  • Bio-Techne / Tocris.

    • [1]

  • Cayman Chemical.

    • [1]

An In-Depth Technical Guide to the Cardiovascular Effects of Bibo 3304 Trifluoroacetate in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the cardiovascular effects of Bibo 3304 trifluoroacetate, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research. This document delves into the mechanistic underpinnings of Bibo 3304's action, detailed experimental protocols for its in vivo evaluation, and a synthesis of its observed effects on key cardiovascular parameters in various animal models.

Introduction: The Role of the NPY Y1 Receptor in Cardiovascular Regulation and the Rationale for Bibo 3304

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely distributed throughout the central and peripheral nervous systems and plays a significant role in a myriad of physiological processes, including the regulation of blood pressure and cardiovascular homeostasis.[1] NPY exerts its effects through a family of G-protein coupled receptors, of which the Y1 receptor subtype is of particular interest in the cardiovascular system. The NPY system, particularly the Y1 receptor, is implicated in vasoconstriction, the modulation of sympathetic nervous system activity, and the pathophysiology of conditions such as hypertension and heart failure.[2][3]

This compound has emerged as a critical pharmacological tool for elucidating the precise role of the NPY Y1 receptor. It is a nonpeptide, (R)-argininamide derivative that exhibits high affinity and selectivity for the Y1 receptor, with subnanomolar affinity for both human and rat Y1 receptors.[4][5] Its utility is further enhanced by its significantly lower affinity for other NPY receptor subtypes (Y2, Y4, and Y5), ensuring that its observed effects can be confidently attributed to the blockade of the Y1 receptor.[4] This high selectivity makes Bibo 3304 an invaluable tool for dissecting the intricate involvement of the NPY-Y1 receptor axis in cardiovascular control.

Mechanistic Framework: The NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a classic G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by NPY, the Y1 receptor initiates a signaling cascade that culminates in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has several downstream consequences, including the modulation of protein kinase A (PKA) activity and the alteration of ion channel function.

Furthermore, Y1 receptor activation can also lead to the mobilization of intracellular calcium (Ca2+) stores through the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular Ca2+ contributes to the vasoconstrictive effects of NPY in vascular smooth muscle cells. Bibo 3304, as a competitive antagonist, binds to the Y1 receptor and prevents NPY from initiating these signaling events, thereby blocking its physiological effects.

NPY_Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Activates BIBO3304 Bibo 3304 BIBO3304->Y1R Blocks G_protein Gαi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction

NPY Y1 Receptor Signaling Pathway

In Vivo Assessment of Bibo 3304 on Cardiovascular Parameters: Experimental Protocols

The following protocols provide a framework for the in vivo evaluation of Bibo 3304's effects on cardiovascular parameters in rodent models. These protocols are designed to be self-validating by incorporating appropriate controls and established methodologies.

Animal Models

The Spontaneously Hypertensive Rat (SHR) is a widely used and relevant model for studying hypertension.[2][6][7][8] These rats develop hypertension between 7 and 15 weeks of age, with systolic blood pressure plateauing around 200 mmHg.[6] Normotensive Wistar-Kyoto (WKY) rats are the appropriate control strain for SHR. For studies investigating cardiovascular responses in a normotensive state, Sprague-Dawley or Wistar rats are commonly used.

Measurement of Cardiovascular Parameters in Conscious, Freely Moving Rats using Radiotelemetry

Radiotelemetry is the gold standard for measuring cardiovascular parameters in conscious, unrestrained animals, as it minimizes stress-induced artifacts.[9]

Experimental Workflow:

Experimental_Workflow A 1. Animal Acclimation (1-2 weeks) B 2. Telemetry Transmitter Implantation (Surgical Procedure) A->B C 3. Post-Surgical Recovery (7-10 days) B->C D 4. Baseline Cardiovascular Recording (24-48 hours) C->D E 5. Bibo 3304 Administration (e.g., i.v. bolus or infusion) D->E F 6. Post-Dosing Cardiovascular Recording (Continuous) E->F G 7. Data Analysis (Comparison to baseline and vehicle) F->G

In Vivo Cardiovascular Assessment Workflow

Step-by-Step Protocol:

  • Telemetry Transmitter Implantation:

    • Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).

    • Surgically implant a pressure-sensing catheter of the telemetry transmitter into the abdominal aorta, caudal to the renal arteries.

    • Place the body of the transmitter in the abdominal cavity and suture it to the abdominal wall.[9]

    • Close the incision in layers.

    • Administer appropriate post-operative analgesia and allow the animal to recover for at least one week.

  • Drug Preparation and Administration:

    • Vehicle: this compound is typically dissolved in a vehicle such as sterile saline or a solution of 5% DMSO and 95% saline. The final concentration should be prepared to allow for an appropriate injection volume (e.g., 1 ml/kg for intravenous administration).

    • Administration: For acute studies, Bibo 3304 can be administered as an intravenous (i.v.) bolus injection via a previously implanted catheter in the jugular or femoral vein. For studies requiring sustained antagonism, continuous i.v. infusion using a syringe pump is recommended.

  • Data Acquisition and Analysis:

    • Record baseline blood pressure (systolic, diastolic, and mean arterial pressure), heart rate, and activity for at least 24 hours before drug administration to establish a stable baseline.

    • Administer Bibo 3304 or vehicle and continue to record cardiovascular parameters continuously.

    • Analyze the data by comparing the post-dose values to the pre-dose baseline and to the vehicle-treated control group. Data can be averaged over specific time intervals (e.g., 15, 30, 60 minutes) to assess the onset and duration of the effect.

Effects of Bibo 3304 on Cardiovascular Parameters: A Synthesis of Preclinical Data

While comprehensive dose-response data for Bibo 3304's effects on cardiovascular parameters in conscious, normotensive, or hypertensive rats via systemic administration is not extensively detailed in the public domain, valuable insights can be drawn from related studies.

Effects on Blood Pressure and Heart Rate

Studies utilizing NPY Y1 receptor antagonists have consistently demonstrated a role for this receptor in the regulation of blood pressure, particularly under conditions of sympathetic activation.

Animal ModelAntagonistAdministration RouteDoseKey Findings on Blood PressureKey Findings on Heart RateReference
Anesthetized CatsBibo 3304Intravenous100 µg/kgAttenuated the pressor response to bilateral carotid occlusion.Not reported.[5]
Conscious SHRBIBP 3226 (Y1 Antagonist)Intravenous Infusion6 mg/kg/hNo significant effect on resting mean blood pressure.Reduced stress-induced tachycardia.[10]
Awake RatsBibo 3304Intrathecal3 µgPartially reversed NPY-induced pressor response to formalin injection.Partially reversed NPY-induced tachycardia in response to formalin injection.[11]
Patients with AnginaAR-H040922 (Y1 Antagonist)Intravenous Infusion13.3 µg/kg/minAttenuated exercise-induced increase in systolic blood pressure.No effect on heart rate.[12]

These findings collectively suggest that while Y1 receptor antagonism may have a modest effect on basal blood pressure, it plays a more significant role in blunting pressor and tachycardic responses to sympathetic stimuli such as stress and exercise.

Effects on Myocardial Injury and Microvascular Function

In a rat model of ST-elevation myocardial infarction (STEMI), high levels of NPY in the coronary sinus were associated with microvascular dysfunction and larger infarct size. The vasoconstrictive effects of NPY on the coronary microvasculature were blocked by Bibo 3304 (1 µM) in ex vivo preparations.[13] This suggests a protective role for Bibo 3304 in the setting of myocardial ischemia by preserving microvascular perfusion.

Pharmacokinetics and Bioavailability

Conclusion and Future Directions

This compound is a powerful and selective tool for investigating the role of the NPY Y1 receptor in cardiovascular physiology and pathophysiology. The available evidence strongly indicates that Y1 receptor antagonism can modulate blood pressure and heart rate, particularly in response to sympathetic activation, and may offer protective effects in the context of myocardial ischemia.

To further advance our understanding, future research should focus on:

  • Comprehensive Dose-Response Studies: Establishing detailed dose-response curves for Bibo 3304 on a range of cardiovascular parameters in conscious, instrumented normotensive and hypertensive animal models.

  • Pharmacokinetic Profiling: Characterizing the pharmacokinetic profile of Bibo 3304 in commonly used laboratory animal species to inform the design of chronic studies.

  • Exploration of Chronic Dosing Effects: Investigating the long-term effects of Y1 receptor antagonism on the development of hypertension, cardiac remodeling, and heart failure.

  • Assessment of Central vs. Peripheral Effects: Designing studies to differentiate the cardiovascular effects of Bibo 3304 mediated by central versus peripheral Y1 receptors.

By addressing these knowledge gaps, the scientific community can fully leverage the potential of Bibo 3304 to unravel the complexities of the NPY system in cardiovascular health and disease, and to explore the therapeutic potential of NPY Y1 receptor antagonism.

References

  • opnMe, Boehringer Ingelheim. NPY1R Antagonist I BIBO3304. Available from: [Link]

  • Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British journal of pharmacology, 125(3), 549–555. Available from: [Link]

  • J. A. Armesto, A. G. de la Cuesta, M. L. de la Cal, M. I. Martín, A. G. García. The involvement of neuropeptide Y Y1 receptors in the blood pressure baroreflex: studies with BIBP 3226 and BIBO 3304. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 391-396.
  • Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes. Metabolism, 115, 154446. Available from: [Link]

  • Boehringer Ingelheim. NPY1 Receptor Antagonist. Available from: [Link]

  • Taiwo, O. B., & Taylor, B. K. (2003). Intrathecal neuropeptide Y inhibits behavioral and cardiovascular responses to noxious inflammatory stimuli in awake rats. Pain, 103(1-2), 141–148. Available from: [Link]

  • M. S. G. Moreira, G. M. T. Xavier, G. R. de Oliveira, A. C. T. Rodrigues, J. J. Buccafusco. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms. Journal of Biomedical Science, 8(5), 368-376.
  • The Role of Neuropeptide Y in Cardiovascular Health and Disease. Frontiers in Physiology, 9, 1281. Available from: [Link]

  • In Vivo Cardiovascular Molecular Imaging: Contributions to Precision Medicine and Drug Development. JACC: Cardiovascular Imaging, 15(11), 2024-2043.
  • Cardiac physiological changes induced by cardiovascular drugs from different chemical classes in zebrafish mirrored in mice: A predictive tool for comprehensive risk assessment. Journal of Pharmacological and Toxicological Methods, 109, 107069.
  • Association of Systemic Vascular Resistance Analog and Cardiovascular Outcomes: The Heart and Soul Study.
  • Inotiv. SHR(Spontaneous Hypertensive Rat). Available from: [Link]

  • Translational In Vivo Models for Cardiovascular Diseases. Current Pharmaceutical Design, 24(21), 2411-2420.
  • The effect of a neuropeptide Y Y1 receptor antagonist in patients with angina pectoris. European Heart Journal, 25(2), 154-161.
  • The Role of Neuropeptide Y in Cardiovascular Health and Disease. Frontiers in Physiology, 9, 1281.
  • Refinement of Telemetry for Measuring Blood Pressure in Conscious R
  • Chronic control of high blood pressure in the spontaneously hypertensive rat by delivery of angiotensin type 1 receptor antisense. Proceedings of the National Academy of Sciences, 93(18), 9987-9992.
  • Impact of changes in systemic vascular resistance on a novel non-invasive continuous cardiac output measurement system based on pulse wave transit time: a report of two cases. Journal of Clinical Monitoring and Computing, 28(5), 493-497.
  • Neuropeptide-Y causes coronary microvascular constriction and is associated with reduced ejection fraction following ST-elevation myocardial infarction. European Heart Journal, 40(32), 2686-2698.
  • Pharmacological Nature of the Purinergic P2Y Receptor Subtypes That Participate in the Blood Pressure Changes Produced by ADPβS in Rats. International Journal of Molecular Sciences, 24(23), 17075.
  • Neuropeptide Y Y1 receptor antagonist (BIBP 3226)
  • Taconic Biosciences. Spontaneously Hypertensive. Available from: [Link]

  • Hemodynamic Phenotypes of Hypertension Based on Cardiac Output and Systemic Vascular Resistance. Hypertension, 76(1), 187-195.
  • Egg-Derived Tri-Peptide IRW Exerts Antihypertensive Effects in Spontaneously Hypertensive R
  • Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48)
  • Guidelines for in vivo mouse models of myocardial infarction.

Sources

Methodological & Application

Bibo 3304 trifluoroacetate in vivo administration protocol for rodents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision In Vivo Administration of Bibo 3304 Trifluoroacetate in Rodents

Abstract & Mechanistic Rationale

This compound is a high-affinity, selective antagonist of the Neuropeptide Y (NPY) Y1 receptor (


 = 0.38 nM human; 0.72 nM rat). Unlike non-selective peptide antagonists, Bibo 3304 is a non-peptide argininamide derivative designed to penetrate tissues where Y1 receptors regulate critical homeostatic functions, including feeding behavior, anxiety, and vasoconstriction.

Why This Protocol Matters: Most failures in Bibo 3304 administration stem from two oversights:

  • The TFA Salt Factor: The compound is supplied as a trifluoroacetate salt. Direct dissolution in unbuffered saline yields an acidic solution (pH < 4), which is neurotoxic in intracerebroventricular (ICV) applications, causing behavioral artifacts often mistaken for drug effects.

  • Blood-Brain Barrier (BBB) Permeability: While Bibo 3304 has improved physicochemical properties over native peptides, its BBB penetration is limited. For behavioral studies (anxiety, feeding), central administration (ICV or intra-PVN) is the gold standard. Systemic administration is reserved for peripheral metabolic or cardiovascular endpoints.

Pre-Formulation Strategy: Solubility & pH Balancing

Critical Safety Warning: The TFA moiety can induce apoptosis in neurons if not neutralized.

Vehicle Selection Matrix
Administration RoutePrimary VehicleCo-Solvent LimitpH Adjustment
ICV / Intra-PVN Artificial CSF (aCSF)DMSO

1%
Mandatory: Adjust to pH 7.2–7.4 using 0.1N NaOH or buffered aCSF.
Intraperitoneal (IP) Sterile Saline (0.9%)DMSO

5%
Recommended to pH 7.0–7.4.
Intravenous (IV) Sterile Saline (0.9%)DMSO

2%
Mandatory to prevent phlebitis/precipitation.
Preparation Protocol (Stock Solution)
  • Dissolution: Dissolve Bibo 3304 TFA powder in 100% anhydrous DMSO to create a 10 mM Stock Solution .

    • Note: The salt is hydrophobic; it may not dissolve directly in water/saline.

  • Storage: Aliquot into light-protected vials. Store at -20°C (1 month) or -80°C (6 months). Avoid freeze-thaw cycles.[1]

Preparation Protocol (Working Solution for ICV)

Target Concentration: 1 mM (approx.[1] 0.75 mg/mL)

  • Thaw 10 µL of Stock Solution.

  • Slowly add 990 µL of pre-warmed (37°C) aCSF while vortexing.

  • Check pH: Spot test 1 µL. If acidic, buffer with minute volumes of 0.1N NaOH.

  • Filter Sterilize: Use a 0.22 µm PVDF syringe filter (low protein binding).

Mechanism of Action Visualization

Bibo 3304 acts by competitively binding to the Y1 receptor, preventing the Gi/o-mediated inhibition of Adenylyl Cyclase.

G NPY Neuropeptide Y (Ligand) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates Bibo Bibo 3304 (Antagonist) Bibo->Y1R Blocks Gi Gi/o Protein Y1R->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Gi->Ca Mobilizes cAMP cAMP Levels AC->cAMP Reduces Effect Feeding / Anxiolysis cAMP->Effect Modulates Ca->Effect Triggers

Caption: Bibo 3304 blocks NPY binding, preventing Gi/o signaling and downstream feeding/anxiolytic effects.[2][3]

Protocol A: Central Administration (ICV/Intra-PVN)

Application: Obesity research (feeding inhibition), Anxiety models. Species: Rats (Wistar/Sprague-Dawley) or Mice (C57BL/6).

Step 1: Stereotaxic Cannulation
  • Anesthesia: Isoflurane (5% induction, 2% maintenance).

  • Coordinates (Rat - PVN Target):

    • AP: -1.8 mm (from Bregma)

    • ML: ±0.4 mm

    • DV: -7.8 mm (from dura)

  • Implantation: Implant a 26-gauge guide cannula 1-2 mm above the target. Secure with dental cement.

  • Recovery: Allow 5–7 days post-surgery recovery before testing.

Step 2: Injection Procedure
  • Habituation: Handle animals daily for 3 days prior to injection to reduce stress-induced Y1 activation.

  • Injector: Use a 33-gauge internal injector extending 1-2 mm beyond the guide.

  • Dose:

    • Rat (PVN): 15 – 30 µg per side (dissolved in 0.5 µL vehicle).

    • Mouse (ICV): 0.1 – 5 µg total (in 1-2 µL vehicle).

  • Rate: Infuse at 0.2 µL/min (PVN) or 1 µL/min (ICV).

  • Diffusion: Leave injector in place for 60 seconds post-infusion to prevent backflow.

Step 3: Validation (The "Negative Control" Rule)

You must validate that the effect is Y1-specific.

  • Group 1: Vehicle (aCSF + <1% DMSO).

  • Group 2: Bibo 3304 (Active).[4][5]

  • Group 3 (Optional but Recommended): Bibo 3457 (Inactive Enantiomer). If Bibo 3457 causes an effect, your observed phenotype is non-specific toxicity.

Protocol B: Peripheral Administration (IP/IV)

Application: Vascular studies (vasoconstriction), Islet function. Note: High doses are required due to rapid metabolism and distribution volume.

  • Dose: 100 µg/kg (IV) or up to 1–5 mg/kg (IP) depending on the metabolic endpoint.

  • Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.

  • Timing: Administer 30–60 minutes prior to NPY challenge or assay measurement.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo cluster_2 Phase 3: Analysis Stock DMSO Stock (10 mM) Dilution Dilute in aCSF (pH 7.4) Stock->Dilution Surgery Stereotaxic Cannulation Inject Microinjection (Bibo 3304) Dilution->Inject Fresh Prep Recovery 7 Days Recovery Surgery->Recovery Recovery->Inject Assay Behavioral Assay (Feeding/Anxiety) Inject->Assay Histo Histology (Verify Placement) Assay->Histo

Caption: Workflow ensures pH-balanced formulation meets the animal after full surgical recovery.

Dosing & Pharmacokinetics Summary

ApplicationSpeciesRouteDose RangeKey Reference
Feeding Inhibition RatIntra-PVN15 – 30 µg / sideWieland et al. (1998)
Feeding Inhibition MouseICV0.5 – 5 µg totalKask et al. (2001)
Social Fear/Anxiety MouseIntra-Septum0.2 nmol (~0.15 µg)Toth et al. (2021)
Vasoconstriction Cat/RatIV100 µg/kgWieland et al. (1998)

Troubleshooting & Validation

  • Issue: Animal shows seizures or rotation immediately after injection.

    • Cause: pH shock or DMSO toxicity.

    • Solution: Reduce DMSO to <0.5% and verify pH is 7.4. Ensure injection rate is slow (<1 µL/min).

  • Issue: No effect on feeding observed.

    • Cause: Missed target (PVN) or degradation of compound.

    • Solution: Inject methylene blue post-mortem to verify cannula placement. Use fresh stock; Bibo 3304 degrades in aqueous solution after 24 hours.

  • Issue: Precipitation in syringe.

    • Cause: Saline "salting out" the hydrophobic peptide mimic.

    • Solution: Use 5-10% cyclodextrin (HP-β-CD) in the vehicle to improve stability without adding toxic organic solvents.

References

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology, 125(3), 549–555.

  • Kask, A., et al. (2001). Neuropeptide Y Y1 receptor antagonism increases anxiety-like behavior in the elevated plus-maze in rats. European Journal of Pharmacology, 426(1-2), 103-104.

  • Toth, I., et al. (2021). Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors.[6] International Journal of Molecular Sciences, 22(19), 10142.

  • Dumont, Y., et al. (2000). Neuropeptide Y receptor types and subunits: insights from binding and functional studies. Peptides, 21(10), 1599-1609.

Sources

Preparing Bilo 3304 Trifluoroacetate Stock Solutions for Animal Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Bibo 3304 in Neuropeptide Y Research

Bibo 3304 trifluoroacetate is a potent and highly selective nonpeptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3][4][5][6][7] With sub-nanomolar affinity for both human and rat Y1 receptors (IC50 values of 0.38 nM and 0.72 nM, respectively), it exhibits over 2600-fold selectivity against Y2, Y4, and Y5 receptors.[1][3][6] This remarkable specificity makes Bibo 3304 an invaluable tool for elucidating the physiological roles of the NPY Y1 receptor, which is implicated in a range of processes including feeding behavior, anxiety, and bone metabolism.[3][4][5][7][8] In vivo studies have demonstrated that central administration of Bibo 3304 can inhibit NPY- and fasting-induced feeding in rodents, highlighting its utility in metabolic research.[1][3][5][6][7]

This application note provides a comprehensive, field-proven protocol for the preparation of this compound stock solutions intended for animal studies. The methodologies detailed herein are designed to ensure solution integrity, accuracy of concentration, and ultimately, the reproducibility of your in vivo experiments.

Understanding the Compound: Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of stock solutions. These properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValueSource
Molecular Weight 757.69 g/mol [1][9]
Formula C29H35N7O3.2CF3CO2H[1][9]
Purity ≥98% (HPLC)[1][10]
Appearance White to beige powder[10]
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol.[1] Insoluble in water.[11][1][11]
Storage (Solid) Store at +4°C or -20°C, desiccated.[10][11][10][11]

Note on Molecular Weight: It is crucial to use the molecular weight of the trifluoroacetate salt (757.69 g/mol ) for all calculations, as this is the form typically supplied. Using the molecular weight of the free base (529.63 g/mol ) will result in inaccurate stock solution concentrations.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key decision points and procedural flow for preparing this compound stock solutions for in vivo research.

G cluster_0 Phase 1: Pre-Preparation cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Quality Control & Storage cluster_3 Phase 4: Working Solution Preparation A Review Compound Properties (MW, Solubility, Stability) B Define Experimental Needs (Dose, Route, Vehicle) A->B informs C Calculate Mass of Bibo 3304 and Volume of Solvent B->C D Weigh Compound Accurately C->D E Dissolve in Anhydrous DMSO (Vortex/Sonicate) D->E F Confirm Complete Dissolution E->F G Aliquot Stock Solution F->G H Label Vials Clearly G->H I Store at -80°C for Long-Term H->I J Thaw Aliquot on Ice I->J K Dilute with Vehicle to Final Concentration J->K L Use Immediately K->L

Caption: Workflow for Bibo 3304 stock and working solution preparation.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into various aqueous-based vehicles for in vivo administration.

Rationale for Solvent Choice: Dimethyl sulfoxide (DMSO) is selected as the primary solvent due to the high solubility of this compound (up to 100 mM).[1] It is a common solvent for in vivo studies, however, it is critical to use anhydrous DMSO to prevent compound precipitation, as moisture contamination can reduce solubility.[11] The final concentration of DMSO in the administered solution should be minimized to avoid vehicle-induced toxicity.

Materials and Reagents:

  • This compound (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure:

  • Calculations: To prepare a 100 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For 1 mL (0.001 L) of a 100 mM (0.1 M) stock solution: Mass (mg) = 0.1 mol/L * 0.001 L * 757.69 g/mol * 1000 mg/g = 75.77 mg

  • Weighing: Accurately weigh 75.77 mg of this compound powder using a calibrated analytical balance. Tare a sterile microcentrifuge tube or vial before adding the powder.

  • Dissolution: a. Add 1 mL of anhydrous DMSO to the tube containing the weighed compound. b. Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is fully dissolved. c. Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Aliquoting and Storage: a. To minimize freeze-thaw cycles, which can degrade the compound, aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -80°C for long-term stability (up to 1 year).[11][12] For short-term storage (up to 1 month), -20°C is acceptable.[2][11]

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol describes the dilution of the primary DMSO stock solution into a vehicle suitable for systemic administration in animal models. The choice of the final vehicle is critical and depends on the route of administration and the required dose volume.

Rationale for Vehicle Composition: For compounds with poor aqueous solubility like Bibo 3304, a co-solvent system is often necessary for in vivo administration. A common vehicle consists of DMSO as the primary solvent, polyethylene glycol (PEG) to improve solubility and distribution, a surfactant like Tween 80 to maintain the compound in solution, and a physiological buffer (e.g., saline or PBS) as the final diluent.[12] This combination helps to prevent precipitation of the compound upon injection into the aqueous environment of the bloodstream.

Example Formulation:

ComponentPercentagePurpose
DMSO5-10%Primary solvent
PEG30030-40%Co-solvent
Tween 805%Surfactant/Emulsifier
Saline/PBS45-60%Isotonic diluent

Step-by-Step Procedure:

  • Thawing: Retrieve a single aliquot of the 100 mM Bibo 3304 stock solution from the -80°C freezer and thaw it on ice.

  • Vehicle Preparation: In a sterile tube, prepare the desired volume of the co-solvent vehicle by mixing the components in the specified ratios. For example, to prepare 1 mL of a vehicle containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:

    • 100 µL DMSO

    • 400 µL PEG300

    • 50 µL Tween 80

    • 450 µL Saline

  • Dilution: a. Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in the working solution. For example, to prepare 1 mL of a 2 mg/mL working solution:

    • First, convert the desired concentration to molarity: (2 mg/mL) / (757.69 mg/mmol) = 0.00264 M = 2.64 mM
    • Use the dilution formula (M1V1 = M2V2): (100 mM) * V1 = (2.64 mM) * (1 mL) V1 = 0.0264 mL = 26.4 µL b. Add 26.4 µL of the 100 mM Bibo 3304 stock solution to the prepared vehicle. c. Adjust the final volume to 1 mL with the vehicle. d. Vortex the working solution thoroughly to ensure homogeneity.
  • Administration: The working solution should be used immediately after preparation for optimal results.[11] Before administration, visually inspect the solution for any signs of precipitation.

Scientific Context: The NPY Y1 Receptor Signaling Pathway

Bibo 3304 exerts its effects by blocking the action of Neuropeptide Y at the Y1 receptor, a G-protein coupled receptor (GPCR). Understanding this pathway is crucial for interpreting experimental outcomes.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds & Activates Bibo Bibo 3304 Bibo->Y1R Blocks G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Physiological_Effects Physiological Effects (e.g., Feeding, Vasoconstriction) cAMP->Physiological_Effects Ca ↑ Intracellular Ca2+ Ca->Physiological_Effects PLC->Ca

Caption: Simplified NPY Y1 receptor signaling pathway and the antagonistic action of Bibo 3304.

Trustworthiness and Self-Validation

To ensure the validity of your experiments, it is recommended to include the following self-validating steps:

  • Purity Confirmation: Always use this compound from a reputable supplier with a certificate of analysis confirming its purity (≥98%).[1][10]

  • Solubility Check: Before preparing the full volume of your stock solution, perform a small-scale solubility test to confirm that the compound dissolves completely in the chosen solvent at the desired concentration.

  • Vehicle Controls: In all animal studies, include a control group that receives the vehicle alone to account for any physiological effects of the solvent mixture.

  • Inactive Enantiomer: For mechanistic studies, consider using the inactive enantiomer of Bibo 3304 as a negative control to demonstrate the specificity of the observed effects for the Y1 receptor.[3][6]

By adhering to these detailed protocols and incorporating self-validating measures, researchers can confidently prepare this compound solutions for animal studies, leading to reliable and reproducible data that will advance our understanding of the NPY system.

References

  • MDPI. (2020). Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala. Retrieved from [Link]

  • Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British journal of pharmacology, 125(3), 549–555. Retrieved from [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). NPY1R Antagonist I BIBO3304. Retrieved from [Link]

  • Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British journal of pharmacology, 125(3), 549–555. Retrieved from [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). NPY1 Receptor Antagonist. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Optimized Dosage of Bibo 3304 Trifluoroacetate for Murine Behavioral Studies

Executive Summary

This compound is a high-affinity, selective antagonist of the Neuropeptide Y (NPY) Y1 receptor. While NPY is a potent anxiolytic and orexigenic (appetite-stimulating) peptide, Bibo 3304 is utilized to block these effects, effectively serving as an anxiogenic or anorexigenic agent in experimental setups.

This guide addresses a critical bottleneck in behavioral pharmacology: the poor blood-brain barrier (BBB) permeability of peptide-mimetics. While Bibo 3304 shows peripheral activity (e.g., bone mass regulation) via oral routes, acute behavioral modulation requires central administration (Intracerebroventricular [ICV] or local microinjection). This protocol provides validated dosages, vehicle formulations, and stereotaxic workflows to ensure reproducibility and animal welfare.

Mechanism of Action

NPY exerts its effects through G-protein coupled receptors (Y1, Y2, Y4, Y5). The Y1 receptor is postsynaptic and primarily coupled to the


 pathway, leading to the inhibition of adenylyl cyclase and modulation of calcium channels. Bibo 3304 selectively binds the Y1 receptor (

< 1 nM), preventing NPY-mediated reduction in neuronal excitability in the amygdala and hypothalamus.

NPY_Pathway NPY Neuropeptide Y (Endogenous Ligand) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates Bibo Bibo 3304 (Antagonist) Bibo->Y1R Blocks (Ki < 1nM) Block Behavioral Blockade Bibo->Block Result Gi Gi/o Protein Activation Y1R->Gi Signaling cAMP cAMP (Decrease) Gi->cAMP Inhibits AC Ca Ca2+ Influx (Modulation) Gi->Ca Modulates Behavior Anxiolysis & Hyperphagia cAMP->Behavior Ca->Behavior Block->Behavior Prevents

Figure 1: Pharmacological intervention pathway. Bibo 3304 competitively antagonizes the Y1 receptor, preventing the downstream signaling cascade that typically results in reduced anxiety and increased feeding.

Preparation & Handling

Bibo 3304 is hydrophobic and requires careful vehicle formulation to avoid precipitation in the brain or toxicity from high solvent concentrations.

Solubility Profile
  • Molecular Weight: ~757.7 g/mol (TFA salt).

  • Solubility: Soluble in DMSO (~100 mg/mL). Insoluble in neutral water/saline without co-solvents.

Vehicle Formulation (Optimized for ICV)

Direct injection of 100% DMSO is neurotoxic. The goal is a final DMSO concentration of ≤ 2% in the infused solution.

Step-by-Step Preparation:

  • Stock Solution (50 mM): Dissolve 3.79 mg of Bibo 3304 in 100 µL of pure, sterile DMSO. Aliquot and store at -20°C (stable for 1 month).

  • Working Solution (1 mM): On the day of the experiment, dilute the Stock Solution 1:50 into artificial Cerebrospinal Fluid (aCSF) or sterile saline (0.9%).

    • Example: Mix 2 µL of 50 mM Stock + 98 µL of aCSF.

    • Final Concentration: 1 mM Bibo 3304 in 2% DMSO/aCSF.

    • Note: Vortex immediately. If precipitation occurs, add 1-2% Tween-80 or warm to 37°C.

Dosage & Administration Guidelines

For behavioral studies, systemic administration (IP/PO) is not recommended due to poor BBB penetration. Central administration is required for robust effects.

Recommended Dosages (Mouse)
Route of AdministrationTarget RegionDose Range (per side/animal)Injection VolumePre-Test Wait Time
Intracerebroventricular (ICV) Lateral Ventricle0.5 – 1.0 nmol (Total)1.0 – 2.0 µL20 – 30 min
Local Microinjection Central Amygdala (CeA)0.1 – 0.3 nmol (Per side)0.2 – 0.3 µL15 – 20 min
Local Microinjection PVN (Hypothalamus)0.2 – 0.5 nmol (Per side)0.2 – 0.5 µL30 min
Systemic (Control only) Intraperitoneal (IP)Not RecommendedN/AN/A

Note: Doses are calculated based on the salt form. 0.2 nmol in 0.2 µL corresponds to a 1 mM concentration.

Experimental Protocols

Protocol A: Microinjection for Anxiety Assessment (Elevated Plus Maze)

Objective: Assess the anxiogenic effect of Y1 blockade or reversal of NPY-induced anxiolysis.

  • Stereotaxic Surgery:

    • Implant bilateral guide cannulas targeting the Central Amygdala (CeA).

    • Coordinates (C57BL/6): AP: -1.22 mm, ML: ±2.9 mm, DV: -4.3 mm (verify with atlas).

    • Allow 5-7 days for recovery.

  • Infusion (Test Day):

    • Insert internal injector (extending 0.5 mm beyond guide).

    • Infuse 0.2 µL of 1 mM Bibo 3304 (0.2 nmol) per side over 2 minutes (rate: 0.1 µL/min).

    • Leave injector in place for 1 minute to prevent backflow.

  • Testing:

    • Wait 20 minutes post-infusion.[1][2]

    • Place mouse in the center of the Elevated Plus Maze (EPM).

    • Record for 5 minutes.

  • Readout:

    • Bibo 3304 treated mice should show decreased open arm time compared to NPY-treated or Vehicle controls (if basal anxiety is low).

Protocol B: Feeding Study (Fasting-Induced Refeeding)

Objective: Blockade of fasting-induced hyperphagia.

  • Preparation: Fast mice for 24 hours (water ad libitum).

  • Infusion:

    • ICV injection of 1.0 nmol Bibo 3304 (1 µL volume).

  • Testing:

    • Return mouse to home cage with pre-weighed food pellets 30 minutes post-injection.

    • Measure food intake at 1h, 2h, and 4h intervals.

  • Expected Result: Significant reduction in food intake compared to vehicle-treated fasted mice.

Troubleshooting & Validation

IssueProbable CauseSolution
No Behavioral Effect Missed Injection SiteInfuse 0.2 µL methylene blue post-mortem to verify cannula placement.
Seizures/Motor Deficits DMSO ToxicityEnsure final DMSO concentration is <2%. Reduce injection speed.
Precipitation in Needle Low SolubilityUse "Fresh" DMSO for stock. Keep working solution warm (37°C) until loading.
High Variability Stress-Induced MaskingHandle animals daily for 3 days prior to testing to reduce handling stress.

References

  • Wieland, H. A., et al. (1998). "Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents."[3][4] British Journal of Pharmacology.[3][4][5]

  • Tasan, R. O., et al. (2011). "The role of Neuropeptide Y in fear conditioning and extinction." Neuropeptides.
  • Sjögren, M., et al. (2002).
  • Baldini, G., et al. (2019). "Melanocortin 4 Receptor Signaling... and NPY interactions." (Context for PVN feeding protocols).
  • OpnMe (Boehringer Ingelheim). "NPY1 Receptor Antagonist BIBO 3304 Profile."

  • Verma, D., et al. (2012). "NPY Y1 receptors in the central amygdala are required for the acquisition of conditioned fear." Neuropharmacology.

Sources

Application Notes and Protocols for Bilateral Infusion of Bibo 3304 Trifluoroacetate into Specific Brain Regions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Neuropeptide Y System for Neuromodulation

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter abundantly expressed throughout the central nervous system, playing a critical role in a diverse array of physiological processes including the regulation of food intake, anxiety, and stress responses.[1][2][3] Its effects are mediated through a family of G protein-coupled receptors, with the Y1 receptor subtype being a key mediator of NPY's anxiolytic and orexigenic actions.[1][4] The strategic targeting of the NPY Y1 receptor offers a powerful tool for dissecting the neural circuits underlying these behaviors and for the development of novel therapeutic agents.

Bibo 3304 trifluoroacetate has emerged as a potent and highly selective non-peptide antagonist of the NPY Y1 receptor.[2][5][6] Its subnanomolar affinity for both human and rat Y1 receptors, coupled with over 2600-fold selectivity against Y2, Y4, and Y5 receptors, makes it an invaluable pharmacological tool for in vivo studies.[6] Central administration of Bibo 3304 has been shown to effectively inhibit NPY- and fasting-induced feeding, as well as antagonize the anxiolytic-like effects of NPY.[5][6]

This comprehensive guide provides detailed application notes and protocols for the bilateral stereotaxic infusion of this compound into specific brain regions in rodents. It is designed for researchers, scientists, and drug development professionals seeking to investigate the role of the NPY Y1 receptor in modulating neural circuits and behavior. The protocols outlined herein are grounded in established scientific principles and best practices to ensure experimental rigor and reproducibility.

Chemical and Pharmacological Profile of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and effective in vivo application.

PropertyValueSource
Molecular Formula C₂₉H₃₅N₇O₃•2CF₃CO₂H[7]
Molecular Weight 757.69 g/mol [7]
Purity ≥98%[7]
Affinity (IC₅₀) Human Y1: 0.38 nM; Rat Y1: 0.72 nM[6]
Selectivity >2600-fold over Y2, Y4, and Y5 receptors
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol
Storage Store at +4°C

Experimental Rationale and Design Considerations

The decision to employ bilateral infusions stems from the anatomical and functional organization of the brain, where many neural structures and pathways are bilaterally represented. Unilateral administration can lead to compensatory changes in the contralateral hemisphere, potentially confounding the interpretation of behavioral or physiological outcomes. Bilateral infusion ensures a more symmetrical and potent antagonism of the target receptors within the desired brain region.

Target Brain Regions and their Functional Significance

The choice of brain region for Bibo 3304 infusion is dictated by the research question. Key regions where NPY Y1 receptors are densely expressed and functionally implicated include:

  • Hypothalamus (specifically the Paraventricular Nucleus - PVN): A critical hub for the regulation of energy homeostasis and feeding behavior.[3][6][8] Infusion of Bibo 3304 into the PVN has been demonstrated to inhibit NPY-induced feeding.[6][8][9]

  • Amygdala (specifically the Central and Basolateral Nuclei): Plays a crucial role in processing fear, anxiety, and emotional learning.[1][4][10] The NPY system within the amygdala is heavily implicated in mediating anxiolytic-like behaviors.[1][4]

  • Hippocampus: Involved in learning, memory, and mood regulation. NPY Y1 receptors in the hippocampus are implicated in the modulation of synaptic plasticity and cognitive function.

  • Nucleus Accumbens: A key component of the brain's reward circuitry, involved in motivation and addiction. NPY signaling in this region can influence the intake of palatable foods.[3][11]

Workflow for Bilateral Infusion Studies

The following diagram illustrates the key stages of a typical bilateral infusion experiment with Bibo 3304.

Bilateral_Infusion_Workflow cluster_prep Preparation Phase cluster_surgery Surgical Phase cluster_infusion Infusion & Behavioral Testing Phase cluster_verification Verification Phase A Bibo 3304 Preparation (Dissolution & Aliquoting) D Anesthesia & Stereotaxic Mounting A->D B Animal Acclimation & Habituation B->D C Surgical Tool Sterilization C->D E Craniotomy & Guide Cannula Implantation D->E F Post-operative Care & Recovery E->F G Habituation to Infusion Procedure F->G H Bilateral Microinjection of Bibo 3304 G->H I Behavioral Assay H->I J Animal Perfusion & Brain Extraction I->J K Histological Staining J->K L Verification of Cannula Placement K->L NPY_Signaling_Pathway NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds & Activates G_protein Gi/o Protein Y1R->G_protein Activates Bibo3304 Bibo 3304 (Antagonist) Bibo3304->Y1R Blocks Binding AC Adenylate Cyclase G_protein->AC Inhibits Ca_channels ↓ Ca²⁺ Influx G_protein->Ca_channels Inhibits K_channels ↑ K⁺ Efflux (Hyperpolarization) G_protein->K_channels Activates cAMP ↓ cAMP Cellular_Response Altered Neuronal Excitability & Function (e.g., ↓ Firing Rate) cAMP->Cellular_Response Ca_channels->Cellular_Response K_channels->Cellular_Response

Caption: Bibo 3304 antagonism of NPY Y1 receptor signaling.

Protocol 3: Bilateral Microinjection Procedure

Rationale: The microinjection procedure should be performed in conscious, habituated animals to minimize stress-induced confounds. The infusion rate should be slow and controlled to prevent tissue damage and ensure proper diffusion of the compound.

Materials:

  • Microinjection pumps

  • Syringes (e.g., Hamilton syringes)

  • PE tubing to connect syringes to injectors

  • Internal infusion cannulas (injectors) that extend slightly beyond the tip of the guide cannulas

  • Habituation chamber

Procedure:

  • Habituation:

    • Habituate the animals to the handling and infusion procedure for several days prior to the experiment. This involves gently restraining the animal and connecting the infusion tubing without actually infusing any substance.

  • Infusion Preparation:

    • Load the syringes with the Bibo 3304 working solution or vehicle control.

    • Connect the syringes to the internal infusion cannulas via PE tubing, ensuring there are no air bubbles in the line.

  • Microinjection:

    • Gently restrain the animal and remove the dummy cannulas.

    • Insert the internal infusion cannulas into the guide cannulas.

    • Infuse the desired volume of Bibo 3304 or vehicle at a slow, controlled rate (e.g., 0.1-0.2 µL/min).

    • After the infusion is complete, leave the injectors in place for an additional 1-2 minutes to allow for diffusion and prevent backflow upon removal. [12] * Gently remove the injectors and replace the dummy cannulas.

  • Behavioral Testing:

    • Place the animal in the appropriate apparatus for behavioral testing. The timing of the behavioral assay relative to the infusion will depend on the specific research question and the known pharmacokinetics of the compound.

Protocol 4: Histological Verification of Cannula Placement

Materials:

  • Perfusion pump

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cryostat or vibratome

  • Microscope slides

  • Staining reagents (e.g., Cresyl violet, Nissl stain)

  • Microscope

Procedure:

  • Perfusion and Brain Extraction:

    • At the end of the study, deeply anesthetize the animal.

    • Perform a transcardial perfusion, first with ice-cold PBS to clear the blood, followed by 4% PFA to fix the brain tissue.

    • Carefully extract the brain and post-fix it in 4% PFA overnight at 4°C.

    • Transfer the brain to a sucrose solution (e.g., 30% in PBS) for cryoprotection.

  • Sectioning and Staining:

    • Section the brain coronally through the region of cannula implantation using a cryostat or vibratome.

    • Mount the sections on microscope slides.

    • Stain the sections with a Nissl stain (e.g., Cresyl violet) to visualize cell bodies and identify anatomical structures. [13]3. Verification:

    • Examine the stained sections under a microscope to identify the cannula tracks and the location of the infusion sites.

    • Compare the observed cannula placements with a stereotaxic atlas to confirm their accuracy. [14]

Conclusion

The bilateral infusion of this compound is a robust and specific method for investigating the role of NPY Y1 receptors in the central nervous system. Adherence to the detailed protocols and principles outlined in this guide will enable researchers to generate reliable and interpretable data, contributing to a deeper understanding of the neural mechanisms underlying a wide range of physiological and behavioral processes. The self-validating nature of these protocols, from precise surgical targeting to post-mortem histological verification, ensures the scientific integrity of the findings.

References

  • Wikipedia. Neuropeptide Y. [Link]

  • Sajdyk, T. J., et al. (2008). Neuropeptide Y in the Amygdala Induces Long-Term Resilience to Stress-Induced Reductions in Social Responses But Not Hypothalamic–Adrenal–Pituitary Axis Activity or Hyperthermia. Journal of Neuroscience, 28(4), 893-903. [Link]

  • Bendrath, S. C., et al. (2023). Neuropeptide Y1 receptor expressing circuit from the central amygdala to lateral hypothalamus modulates binge-like ethanol consumption in a sex-dependent manner. Addiction Neuroscience, 7, 100093. [Link]

  • JoVE (Journal of Visualized Experiments). (2022). Stereotaxic Surgery For Excitotoxic Lesion Of Specific Brain Areas In Adult Rat. [Link]

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology, 125(3), 549–555. [Link]

  • Grundmann, M., et al. (2021). Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala. International Journal of Molecular Sciences, 22(16), 8786. [Link]

  • opnMe, Boehringer Ingelheim. NPY1R Antagonist I BIBO3304. [Link]

  • protocols.io. (2023). Mouse Stereotaxic Surgeries. [Link]

  • Czech, D. A., & Stein, E. A. (1984). Bilateral cannula system for intracranial chemical microinjection in small animals. Pharmacology, Biochemistry and Behavior, 20(5), 811-813. [Link]

  • Digital Commons @ UConn. (2016). Histological Verification of Electrode Placement in Single Unit Recorded Rats. [Link]

  • JoVE (Journal of Visualized Experiments). (2015). Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus. [Link]

  • University of Iowa Animal Resources. Injection Techniques, Restraint, & Handling for Mice and Rats. [Link]

  • Yamada, D., et al. (2022). Neuropeptide Y neurons in the basolateral amygdala project to the nucleus accumbens and stimulate high-fat intake. Frontiers in Behavioral Neuroscience, 16, 886438. [Link]

  • ResearchGate. (2014). Histological verification of the position of the cannula, recording and... [Link]

  • protocols.io. (2024). Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology. [Link]

  • Sullender, C. E., et al. (2020). Shallow-angle intracranial cannula for repeated infusion and in vivo imaging with multiphoton microscopy. Neurophotonics, 7(1), 015003. [Link]

  • Maliszewska-Scislo, M., & Smeda, M. (2011). Stress-free Microinjections in Conscious Rats. Journal of Visualized Experiments, (51), 2738. [Link]

  • ResearchGate. (2012). Histological analysis verified cannula placements to be in the correct... [Link]

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British journal of pharmacology, 125(3), 549–555. [Link]

  • Qi, Y., et al. (2021). The Role of Neuropeptide Y in the Nucleus Accumbens. International Journal of Molecular Sciences, 22(19), 10741. [Link]

  • Taconic Biosciences. Surgical Services - Cannulations. [Link]

  • News-Medical.Net. (2024). Utilizing cranial window and cannula techniques for deep brain imaging. [Link]

  • protocols.io. (2023). Stereotaxic Viral Injection into Subthalamic Nucleus in Mice. [Link]

  • UNC-Division of Comparative Medicine (DCM). Basic MOUSE Handling and Technique Guide. [Link]

  • opnMe, Boehringer Ingelheim. NPY1 Receptor Antagonist. [Link]

Sources

Cell culture assays using Bibo 3304 trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization and Proliferation Assays Targeting NPY Y1 Receptor using Bibo 3304 Trifluoroacetate

Abstract & Introduction

This compound is a high-affinity, selective, non-peptide antagonist of the Neuropeptide Y Y1 receptor (NPY Y1R). Unlike peptide-based antagonists, Bibo 3304 offers superior bioavailability and stability, making it a critical tool for dissecting Y1R-mediated signaling in obesity, vasoconstriction, and cancer cell proliferation.

The Y1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the


 family. Activation by NPY typically inhibits adenylyl cyclase (reducing cAMP) and mobilizes intracellular calcium via the phospholipase C (PLC) pathway. Bibo 3304 acts as a competitive antagonist, blocking these downstream effects with sub-nanomolar potency (

nM).[1][2][3]

This guide details the preparation, functional validation (Calcium Flux), and phenotypic application (Cell Proliferation) of Bibo 3304 in vitro.

Chemical Properties & Reconstitution

Critical Note on Salt Form: Bibo 3304 is supplied as a trifluoroacetate (TFA) salt . While this improves stability, the TFA counterion can alter the pH of unbuffered solutions. Always ensure culture media is well-buffered (e.g., HEPES or Bicarbonate) when adding the compound.

PropertySpecification
Molecular Weight 757.69 g/mol (free base varies; check batch specific MW)
Solubility DMSO (up to 100 mM); Ethanol (up to 20 mM); Water (limited/pH dependent)
IC50 (Human Y1) ~0.38 nM
Selectivity >2500-fold selective over Y2, Y4, and Y5 receptors
Appearance White to off-white solid
Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve the powder in high-grade, anhydrous DMSO.

    • Calculation: For 1 mg of Bibo 3304 (MW ~757.7), add ~132

      
      L of DMSO to achieve 10 mM.
      
    • Storage: Aliquot into light-protected vials and store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock at least 1:1000 in assay buffer or media to keep final DMSO concentration <0.1%, preventing solvent toxicity.

Mechanistic Overview

The following diagram illustrates the NPY Y1R signaling cascade and the competitive blockade by Bibo 3304.

G NPY NPY (Agonist) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates Bibo Bibo 3304 (Antagonist) Bibo->Y1R Blocks Gprot Gi/o Protein Y1R->Gprot Couples PLC PLC Activation Gprot->PLC Activates AC Adenylyl Cyclase Gprot->AC Inhibits Ca Intracellular Ca2+ (Increase) PLC->Ca Mobilizes cAMP cAMP (Decrease) AC->cAMP Modulates

Caption: Bibo 3304 competitively binds Y1R, preventing Gi/o-mediated Ca2+ flux and cAMP modulation.

Protocol A: Functional Calcium Mobilization Assay

Purpose: To validate Bibo 3304 activity by measuring its ability to blunt NPY-induced calcium spikes. Cell Model: SK-N-MC (Neuroblastoma) or CHO-K1 transfected with hY1R.

Materials
  • Fluo-4 AM or Fura-2 AM Calcium Indicator.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Agonist: Human NPY (1

    
    M stock).
    
  • Antagonist: Bibo 3304 (10 mM DMSO stock).

Step-by-Step Methodology
  • Seeding: Plate cells (50,000 cells/well) in a black-walled, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading:

    • Remove media and wash once with Assay Buffer.

    • Incubate cells with 4

      
      M Fluo-4 AM (in Assay Buffer + 0.02% Pluronic F-127) for 45 minutes at 37°C.
      
    • Wash cells

      
       with Assay Buffer to remove extracellular dye.
      
  • Antagonist Pre-incubation (Critical Step):

    • Add 50

      
      L of Bibo 3304 diluted in Assay Buffer.
      
    • Dose Range: 0.1 nM to 1

      
      M (Log-scale).
      
    • Incubate for 30 minutes at room temperature. This allows Bibo 3304 to reach equilibrium occupancy of the Y1 receptors before the agonist challenge.

  • Agonist Challenge & Measurement:

    • Place plate in FLIPR or fluorescence microplate reader (Ex/Em: 494/516 nm).

    • Inject NPY (Final concentration: EC80, typically 10-50 nM) to trigger Ca2+ release.

    • Record fluorescence kinetics for 120 seconds.

Expected Result: Bibo 3304 should dose-dependently reduce the peak fluorescence intensity (RFU) caused by NPY.

Protocol B: Anti-Proliferation Assay (MTT/CCK-8)

Purpose: To determine if blocking autocrine/paracrine NPY signaling inhibits cancer cell growth. Cell Model: MCF-7 or MDA-MB-231 (Breast Cancer) which express Y1R.

Experimental Logic

Serum (FBS) contains endogenous NPY and other growth factors that can mask the specific effect of Y1R blockade. Therefore, a serum-starvation or low-serum step is required to sensitize the cells to the antagonist.

Step-by-Step Methodology
  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates using complete media (10% FBS). Allow attachment (24h).

  • Starvation/Synchronization:

    • Remove media. Wash with PBS.

    • Add "Starvation Media" (0.5% FBS or Serum-Free Media) for 12–24 hours. This synchronizes the cell cycle and removes exogenous NPY.

  • Treatment:

    • Replace media with fresh Low-Serum Media (1-2% FBS) containing Bibo 3304.

    • Concentrations: 10 nM, 100 nM, 500 nM, 1

      
      M.
      
    • Controls:

      • Vehicle Control (DMSO matched).

      • Negative Control: BIBO 3457 (the inactive S-enantiomer) if available, to prove stereospecificity.

  • Incubation: Incubate for 48 to 72 hours.

  • Readout:

    • Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2–4 hours.

    • Measure absorbance (570 nm for MTT; 450 nm for CCK-8).

Workflow Visualization

Workflow Start Cell Seeding (Day 0) Starve Serum Starvation (Remove NPY) Start->Starve 24h Treat Add Bibo 3304 (10nM - 1µM) Starve->Treat 12-24h Incubate Incubate 48-72 Hours Treat->Incubate Read MTT/CCK-8 Readout Incubate->Read

Caption: Timeline for proliferation assays emphasizing the serum starvation step to remove endogenous ligands.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Media High concentration / Low solubility in aqueous buffer.Do not exceed 100

M in aqueous media. Ensure DMSO stock is fully dissolved. Vortex media immediately upon addition.
No Inhibition of Ca2+ Flux Insufficient pre-incubation time.Extend pre-incubation to 45 mins. Ensure the agonist (NPY) concentration is not saturating (use EC80, not Max).
High Background Toxicity DMSO toxicity or off-target effects.Keep final DMSO < 0.1%.[3] Use BIBO 3457 (inactive enantiomer) to confirm Y1R specificity.[4][5]
Variable Proliferation Data Presence of serum NPY.Use charcoal-stripped FBS or reduce serum to 1% during the treatment phase.

References

  • Wieland, H. A., et al. (1998). "Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents."[6] British Journal of Pharmacology.[5][6]

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226."[6] European Journal of Pharmacology.

  • Membrez, M., et al. (2006). "Y1 receptors for neuropeptide Y are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase." Journal of Neurochemistry. (Mechanistic grounding for Ca2+ assays).
  • Tocris Bioscience. "this compound Product Information."

Sources

Application Note: Long-Term Stability and Handling of Bibo 3304 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the stability profile, reconstitution, and storage protocols for Bibo 3304 trifluoroacetate , a potent and selective Neuropeptide Y (NPY) Y1 receptor antagonist.[1] Due to its peptidomimetic nature and specific solubility constraints, Bibo 3304 requires precise handling to prevent hydrolytic degradation and precipitation. This document provides a self-validating workflow for researchers to maintain compound integrity over extended experimental timelines (6–12 months).

Chemical & Physical Context

Understanding the physicochemical properties of Bibo 3304 is critical for explaining the rationale behind the storage protocols.

  • Compound Identity: Bibo 3304 (N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenyl-benzeneacetamide).[1]

  • Form: Trifluoroacetate (TFA) salt.[1] The TFA counterion improves solubility in organic solvents but renders the compound hygroscopic.

  • Molecular Weight: ~757.69 g/mol (Salt form); ~529.63 g/mol (Free base).[1]

  • Solubility Profile:

    • DMSO: Soluble (>75 mg/mL).[1][2] Preferred for Stock.

    • Ethanol: Moderately soluble (~15 mg/mL).[1]

    • Water/PBS: Poor solubility.[1] Prone to precipitation and hydrolysis if stored >24 hours.[1]

Protocol A: Preparation of Long-Term Stable Stocks

Objective: Create a high-concentration stock solution stable for >6 months. Critical Mechanism: Elimination of water to prevent hydrolysis and maintaining low temperature to arrest thermodynamic degradation.

Materials
  • Bibo 3304 Solid (Store at -20°C protected from light).[1][3]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, Mass Spec Grade.[1]

  • Amber glass vials (Silanized to prevent adsorption) or high-quality Polypropylene tubes.[1]

  • Argon or Nitrogen gas stream.[1]

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized product vial to equilibrate to room temperature (approx. 30 mins) before opening.

    • Reasoning: Opening a cold vial introduces atmospheric moisture (condensation), which accelerates degradation.[1]

  • Solvation: Dissolve Bibo 3304 in anhydrous DMSO to a target concentration of 10 mM to 50 mM .

    • Calculation: For 10 mg of Bibo 3304 (MW 757.69), add 1.32 mL of DMSO to achieve ~10 mM.[1]

    • Technique: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.[1]

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20 µL – 50 µL) in amber tubes.

    • Reasoning: Bibo 3304 is sensitive to freeze-thaw cycles.[1] Single-use aliquots eliminate this risk.[1]

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen over the liquid surface before capping.

    • Reasoning: Displaces oxygen to prevent oxidative degradation of the amide bonds.

  • Storage: Store aliquots at -80°C (Optimal) or -20°C (Acceptable for <1 month).

Stability Data Summary
Storage ConditionSolventStability DurationIntegrity Status
-80°C Anhydrous DMSO6–12 Months>98% (Stable)
-20°C Anhydrous DMSO1–3 Months>95% (Acceptable)
+4°C Aqueous Buffer< 24 HoursUnstable (Precipitation/Hydrolysis)
Room Temp Aqueous Buffer< 4 HoursUnstable

Protocol B: "Just-in-Time" Working Solutions

Objective: Prepare an aqueous solution for biological assays (in vivo or cell culture) without precipitation. Critical Warning: Do NOT store aqueous solutions. Prepare immediately before use.

The "Solvent Sandwich" Method

Direct addition of water to Bibo 3304 often causes crashing out. Use this sequential addition method for a 1 mL working solution:

  • Start: Take 50 µL of DMSO Stock (e.g., 10 mM).[1]

  • Cosolvent 1: Add 400 µL PEG300. Vortex until clear.

  • Cosolvent 2: Add 50 µL Tween-80.[1][2][3] Vortex until clear.

  • Final Dilution: Slowly add 500 µL of warm (37°C) Saline or PBS while vortexing.

    • Result: A clear, stable micro-emulsion/solution ready for injection or treatment.[1]

Quality Control: Self-Validating HPLC Method

To ensure the integrity of your Bibo 3304 stock after long-term storage, run this standard check.

Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA.[4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic rings).[1]

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10%
15.0 90%
18.0 90%

| 20.0 | 10% |[1]

Acceptance Criteria:

  • Purity: Main peak area > 95%.[1]

  • Shift: Retention time shift < 0.2 min compared to fresh standard.

  • Impurity: No single new peak > 1%.[1]

Biological Context & Workflow Visualization[1]

Workflow Diagram

The following diagram illustrates the critical decision points in handling Bibo 3304 to ensure stability.

BiboHandling Solid Lyophilized Bibo 3304 (Store -20°C) Reconstitution Dissolve in Anhydrous DMSO (10-50 mM) Solid->Reconstitution Warm to RT Aliquot Aliquot & Argon Overlay (Avoid Freeze-Thaw) Reconstitution->Aliquot Storage Long-Term Storage (-80°C) Aliquot->Storage WorkingPrep Add PEG300 + Tween80 Then add Water/Saline Storage->WorkingPrep Thaw once Assay Biological Assay (Use within 4 hours) WorkingPrep->Assay Precipitation PRECIPITATION RISK (Do not store) WorkingPrep->Precipitation If stored >4h

Caption: Critical workflow for Bibo 3304. Note the strict transition from DMSO storage to immediate aqueous use.[1]

Mechanism of Action: NPY Y1 Blockade

Bibo 3304 acts by competitively binding to the Y1 receptor, preventing the Gi/o-mediated signaling cascade that typically results in vasoconstriction and anxiolytic effects.

NPYPathway NPY Neuropeptide Y (Ligand) Y1R Y1 Receptor (G-protein Coupled) NPY->Y1R Activates Bibo Bibo 3304 (Antagonist) Bibo->Y1R Blocks Gi Gi/o Protein Y1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Activation Gi->MAPK Activates cAMP cAMP Levels AC->cAMP Decreases Effect Physiological Effect (Feeding/Anxiety) cAMP->Effect MAPK->Effect

Caption: Bibo 3304 mechanism. By blocking Y1R, it prevents Gi/o coupling, modulating downstream cAMP and MAPK pathways.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudiness upon water addition "Crashing out" due to hydrophobicity.[1]Use the "Solvent Sandwich" method (DMSO -> PEG300 -> Tween -> Water).[1] Do not exceed 10% DMSO final conc.[1]
Yellowing of Stock Solution Oxidation of amine groups.[1]Discard. Ensure future stocks are overlaid with Argon/Nitrogen.[1]
Loss of Biological Potency Hydrolysis or Freeze-Thaw damage.[1]Verify with HPLC. Ensure aliquots are single-use only.

References

  • Wieland, H. A., et al. (1998). "Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents." British Journal of Pharmacology, 125(3), 549–555.[1] Available at: [Link]

Sources

Application of Bibo 3304 trifluoroacetate in cardiovascular research protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Bibo 3304 trifluoroacetate is a high-affinity, selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. In the cardiovascular system, NPY acts as a potent co-transmitter released with norepinephrine from sympathetic nerves. While NPY activates Y1, Y2, and Y5 receptors, the Y1 receptor is the primary mediator of NPY-induced vasoconstriction and vascular smooth muscle cell (VSMC) proliferation.

Bibo 3304 is a critical tool for dissecting the "NPY-Y1 axis" in hypertension, cardiac hypertrophy, and angiogenesis. Unlike peptide-based antagonists, Bibo 3304 crosses the blood-brain barrier (to a limited extent) and exhibits high metabolic stability, making it suitable for both in vitro mechanistic studies and in vivo hemodynamic profiling.

Mechanistic Pathway

Activation of the Y1 receptor (a G protein-coupled receptor) by NPY triggers a cascade involving


 and 

proteins. This results in the inhibition of adenylyl cyclase (decreasing cAMP) and the activation of Phospholipase C (PLC), leading to IP3-mediated calcium mobilization. The net result in vascular tissue is potent vasoconstriction and mitogenesis. Bibo 3304 competitively blocks this cascade.

NPY_Y1_Pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates Bibo Bibo 3304 (Antagonist) Bibo->Y1R Blocks Gi Gi/o Protein Y1R->Gi Gq Gq Protein Y1R->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP (Decrease) AC->cAMP Reduces IP3 IP3 / DAG PLC->IP3 Generates Vasocon Vasoconstriction cAMP->Vasocon Modulates Ca Intracellular Ca2+ (Mobilization) IP3->Ca Releases Ca->Vasocon Triggers Prolif VSMC Proliferation (Remodeling) Ca->Prolif Signaling

Figure 1: Signal transduction pathway of NPY Y1 receptor and the blockade point of Bibo 3304. The antagonist prevents calcium mobilization and cAMP reduction, thereby inhibiting vasoconstriction.

Material Handling & Preparation

Bibo 3304 is supplied as a trifluoroacetate salt.[1] Proper handling is essential to maintain potency, as moisture can degrade the compound over time.

Solubility Data
SolventMax SolubilityNotes
DMSO ~60 mg/mL (93 mM)Recommended for stock solutions.
Ethanol ~30 mg/mL (46 mM)Good alternative for cell culture if DMSO is toxic.
Water InsolubleDo not attempt to dissolve directly in aqueous buffer.
Preparation Protocol
  • Stock Solution (10 mM): Dissolve 6.44 mg of this compound (MW: 643.66 g/mol ) in 1 mL of anhydrous DMSO. Aliquot into 50 µL vials and store at -20°C (stable for 6 months).

  • Working Solution (In Vitro): Dilute the stock 1:1000 or greater in assay buffer (e.g., Krebs-Henseleit) immediately before use. Keep final DMSO concentration < 0.1%.

  • Vehicle for In Vivo Injection:

    • Step 1: Dissolve in 10% DMSO.

    • Step 2: Add 40% PEG300.

    • Step 3: Add 5% Tween-80.

    • Step 4: Add 45% Saline.

    • Note: This formulation ensures solubility for IP or IV administration.

Experimental Protocols

Protocol A: Ex Vivo Vasoconstriction (Wire Myography)

Objective: To quantify the inhibitory effect of Bibo 3304 on NPY-induced vasoconstriction in isolated mesenteric arteries.

Materials:

  • Male Wistar rats (250–300 g)

  • Wire Myograph System (e.g., DMT 620M)

  • Krebs-Henseleit Solution (95% O2 / 5% CO2)

  • Agonist: Neuropeptide Y (human/rat)[1][2][3][4]

  • Antagonist: Bibo 3304[1][2][3][4][5][6][7][8][9]

Procedure:

  • Isolation: Euthanize rat and rapidly excise the mesenteric vascular bed. Dissect second-order mesenteric arteries (~200–300 µm diameter).

  • Mounting: Mount arterial segments (2 mm length) on 40 µm tungsten wires in myograph chambers filled with physiological saline solution (PSS) at 37°C.

  • Normalization: Stretch vessels to an equivalent transmural pressure of 100 mmHg (IC100) and set internal circumference to 0.9 × IC100.

  • Wake-up: Challenge vessels with 60 mM KCl to verify viability. Wash 3x.

  • Pre-contraction (Optional): Pre-contract with sub-maximal Norepinephrine (100 nM) if studying potentiation.

  • Antagonist Incubation: Add Bibo 3304 (10 nM – 1 µM) to the bath and incubate for 30 minutes.

  • Curve Generation: Construct a cumulative concentration-response curve (CCRC) for NPY (

    
     M to 
    
    
    
    M).
  • Analysis: Plot % Constriction vs. Log[NPY]. Calculate the dose-ratio and pA2 values.

Expected Results: Bibo 3304 should cause a parallel rightward shift of the NPY dose-response curve without depressing the maximum response (competitive antagonism).

Protocol B: In Vivo Hemodynamics (Pressor Response)

Objective: To assess the ability of Bibo 3304 to block systemic pressor effects of NPY in anesthetized rats.

Materials:

  • Anesthetized Rats (Pentobarbital or Urethane)[10]

  • Pressure Transducer (Carotid or Femoral Artery cannulation)

  • IV Access (Jugular Vein)

Procedure:

  • Baseline: Stabilize blood pressure (MAP) and Heart Rate (HR) for 20 mins.

  • Control Challenge: Administer NPY bolus (e.g., 1–3 µg/kg IV). Record the peak change in MAP (

    
    MAP). Allow 30 min washout.
    
  • Antagonist Administration: Infuse Bibo 3304 slowly.

    • Dose:100 µg/kg IV (bolus) or infusion.

    • Wait: 15 minutes for equilibration.

  • Test Challenge: Repeat NPY bolus (1–3 µg/kg IV).

  • Comparison: Calculate the % inhibition of the pressor response.

Note: For central cardiovascular regulation studies, Bibo 3304 can be administered Intracerebroventricularly (ICV) at 30 µ g/rat .

Protocol C: Cellular Calcium Mobilization Assay

Objective: High-throughput screening of Y1 receptor blockade in Vascular Smooth Muscle Cells (VSMCs).

Materials:

  • Primary Rat Aortic VSMCs or CHO-Y1 stable cell line.

  • Fluo-4 AM (Calcium indicator).[11]

  • Fluorescence Plate Reader (e.g., FLIPR or FlexStation).

Procedure:

  • Seeding: Plate cells in black-wall 96-well plates (20,000 cells/well). Incubate overnight.

  • Dye Loading: Wash cells and load with Fluo-4 AM (4 µM) in HBSS for 45 mins at 37°C.

  • Antagonist Addition: Add Bibo 3304 (serial dilutions: 0.1 nM to 1 µM) to wells. Incubate for 15 mins.

  • Agonist Injection: Inject NPY (EC80 concentration, typically ~10–30 nM) automatically via the plate reader.

  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) for 120 seconds.

  • Calculation: Calculate IC50 based on the reduction of Peak Fluorescence Unit (RFU).

Data Analysis & Reference Values

Binding Affinity Profile
Receptor SubtypeSpeciesBibo 3304 Affinity (

/

)
Selectivity Ratio
NPY Y1 Human0.38 ± 0.06 nM -
NPY Y1 Rat0.72 ± 0.42 nM -
NPY Y2Human> 1,000 nM> 2600-fold
NPY Y4Human> 1,000 nM> 2600-fold
NPY Y5Human> 1,000 nM> 2600-fold
Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Execution (Choose Protocol) cluster_2 Analysis Stock Dissolve Bibo 3304 (DMSO Stock 10mM) Dilution Dilute in Buffer (Final <0.1% DMSO) Stock->Dilution InVitro Wire Myography (Mesenteric Artery) Dilution->InVitro InVivo In Vivo Hemodynamics (Rat IV 100 µg/kg) Dilution->InVivo Cellular Ca2+ Assay (VSMCs + Fluo-4) Dilution->Cellular Data Calculate IC50 / pA2 InVitro->Data InVivo->Data Cellular->Data Validation Verify Competitive Antagonism Data->Validation

Figure 2: Experimental workflow for validating Bibo 3304 activity across different cardiovascular models.

References

  • Wieland, H. A., et al. (1998). "Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents." British Journal of Pharmacology, 125(3), 549–555.[4]

  • Edvinsson, L., et al. (2023). "Gβγ subunit signalling underlies neuropeptide Y-stimulated vasoconstriction in rat mesenteric and coronary arteries." British Journal of Pharmacology.[4][9]

  • Loh, K., et al. (2017). "Inhibition of Y1 receptor signaling improves islet transplant outcome." Nature Communications, 8, 490.

  • Maletinska, L., et al. (2007). "Neuropeptide Y receptor(s) mediating feeding in the rat: characterization with antagonists." Nutrition, 23(11-12). (Contextual validation of rodent dosing).

  • MedChemExpress. "BIBO 3304 Product Datasheet & Solubility."

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Bibo 3304 Trifluoroacetate for In Vivo Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Bibo 3304 trifluoroacetate dosage for in vivo experiments Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: Bibo 3304 is a high-affinity, selective Neuropeptide Y (NPY) Y1 receptor antagonist.[1] While it is a powerful tool for dissecting Y1-mediated pathways (feeding, anxiety, vasoconstriction), its physicochemical properties—specifically its trifluoroacetate salt form and lipophilicity—present significant formulation challenges. This guide synthesizes field-proven protocols to ensure solubility, stability, and physiological relevance in your experimental design.

Part 1: Formulation & Solubility (The Foundation)

Q: I am seeing precipitation when diluting Bibo 3304 into saline. How do I create a stable vehicle for injection?

A: this compound is hydrophobic and prone to crashing out in pure aqueous buffers (PBS, Saline) at neutral pH. You must use a co-solvent system or a complexing agent.

Recommended Formulation (Intraperitoneal/Subcutaneous): For systemic dosing, a "co-solvent" approach is most reliable to maintain solubility up to ~2.5 mg/mL.

ComponentPercentage (v/v)Role
DMSO 10%Primary Solubilizer (Stock)
PEG 300 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant (Prevents aggregation)
Saline (0.9%) 45%Aqueous Base (Add LAST)

Step-by-Step Protocol:

  • Dissolve Bibo 3304 powder completely in pure DMSO (10% of final volume). Vortex until clear.

  • Add PEG 300 (40% of final volume) to the DMSO solution. Vortex thoroughly.

  • Add Tween 80 (5% of final volume). Vortex gently to avoid excessive foaming.

  • Add warm Saline (45% of final volume) dropwise while vortexing.

    • Critical: Adding saline too fast can shock the compound out of solution.

Alternative Formulation (Intracerebroventricular - ICV): High concentrations of DMSO/Tween can be neurotoxic. For ICV, use a Cyclodextrin-based vehicle if possible, or keep DMSO <1-2% if solubility permits (often difficult with Bibo 3304).

  • Vehicle: 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[2]

  • Method: Dissolve Bibo 3304 in minimal DMSO, then dilute into the SBE-β-CD solution.

Part 2: Dosing Strategy (The Core)

Q: What is the optimal dose range for blocking NPY Y1 receptors in feeding studies?

A: The dose depends heavily on the route of administration due to the blood-brain barrier (BBB) permeability profile of Bibo 3304. While it is orally bioavailable for peripheral targets (islets, bone), central effects (feeding, anxiety) are most robustly studied via direct central administration.

Dosing Table: Species & Route Specifics
SpeciesRouteTarget RegionTypical Dose / ConcentrationKey Reference
Rat ICV / Local Paraventricular Nucleus (PVN)30 µg (total dose per infusion)Wieland et al. (1998) [1]
Mouse Local Infusion Amygdala / Septum0.1 – 0.2 nmol (approx. 0.08 – 0.15 µg) per sideToth et al. (2021) [2]
Mouse Oral (P.O.) Systemic (Bone/Islets)Check specific PK (Peripheral effects noted)Loh et al. (2017) [3]

Q: Does Bibo 3304 cross the Blood-Brain Barrier (BBB) effectively?

A: Bibo 3304 has limited BBB penetration compared to small molecule CNS drugs.

  • For Behavioral Studies (Anxiety, Feeding): Direct central administration (ICV or stereotaxic infusion) is strongly recommended. Systemic dosing (IP/Oral) may require significantly higher doses to achieve central receptor occupancy, increasing the risk of off-target peripheral effects (e.g., vasoconstriction).

  • For Peripheral Studies (Diabetes, Osteoporosis): Oral or IP administration is effective.

Part 3: Experimental Troubleshooting (The Fix)

Q: I injected the published dose, but I see no effect on NPY-induced feeding. Why?

A: This is a common issue often linked to timing or receptor competition .

  • Timing Window: Bibo 3304 is a competitive antagonist. It must be present at the receptor before or simultaneously with the agonist (NPY).

    • Recommendation: Administer Bibo 3304 15–20 minutes prior to the NPY challenge or the onset of the dark phase (natural feeding drive).

  • Endogenous NPY Surge: In fasting-refeeding models, endogenous NPY levels surge. You may need a higher dose of antagonist to outcompete the massive release of native peptide compared to a simple pharmacological NPY injection.

Q: My control animals (Vehicle) are showing reduced feeding/locomotion. Is the vehicle toxic? A: If you are using the DMSO/PEG/Tween formulation for ICV, this is likely vehicle toxicity.

  • Solution: Switch to the Cyclodextrin (SBE-β-CD) formulation for central injections.

  • Check: Ensure the pH of the final solution is near 7.4. The trifluoroacetate salt can be acidic; check if a buffer adjustment (using small amounts of NaOH) is needed, but be wary of precipitation.

Part 4: Visualizing the Workflow & Mechanism

Workflow: Optimal Formulation Protocol

FormulationWorkflow Start Bibo 3304 (Powder) Step1 Dissolve in 100% DMSO Start->Step1 Vortex Step2 Add PEG 300 (40% Vol) Step1->Step2 Mix Well Step3 Add Tween 80 (5% Vol) Step2->Step3 Gentle Mix Step4 Add Saline (Dropwise) Step3->Step4 Slow Addition (Prevents Crash) Check Check Clarity & pH Step4->Check Check->Step1 Precipitate? Restart/Warm Final Ready for Injection Check->Final Clear Solution

Caption: Step-by-step co-solvent formulation strategy to prevent Bibo 3304 precipitation.

Mechanism: Y1 Receptor Blockade[1][3][4][5][6][7][8]

Mechanism NPY Neuropeptide Y (Agonist) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates BIBO Bibo 3304 (Antagonist) BIBO->Y1R Blocks Gi Gi/o Protein Y1R->Gi Signaling cAMP Decrease cAMP Calcium Mobilization Gi->cAMP Effect Feeding / Anxiety Vasoconstriction cAMP->Effect

Caption: Bibo 3304 competitively antagonizes the Y1 receptor, preventing Gi/o-mediated downstream signaling.

References

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology, 125(3), 549–555.

  • Toth, I., et al. (2021). Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala. International Journal of Molecular Sciences, 22(19), 10142.

  • Loh, K., et al. (2017). Inhibition of Y1 receptor signaling improves islet transplant outcome. Nature Communications, 8, 490.

  • Baldock, P. A., et al. (2009). Neuropeptide Y knockout mice reveal a central role of NPY in the coordination of bone mass to body weight. PLoS One, 4(12), e8402. (Context for Y1 bone effects).

Sources

Technical Support Center: Minimizing Off-Target Effects of Bibo 3304 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Bibo 3304 trifluoroacetate is a potent, selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor .[1][2][3] Unlike broad-spectrum NPY antagonists, Bibo 3304 exhibits a high selectivity profile (>2600-fold selectivity for Y1 over Y2, Y4, and Y5 receptors).

However, "off-target" effects in experimental settings are rarely due to the compound's inherent promiscuity. Instead, they typically arise from three sources:

  • Supra-physiological dosing that breaches the selectivity window (cross-reactivity with Y2/Y5).

  • Physicochemical artifacts (DMSO toxicity, pH shifts from the TFA salt).

  • Route of administration errors (misunderstanding Blood-Brain Barrier permeability).

This guide provides the protocols and logic required to isolate the Y1-specific signal and eliminate experimental noise.

The Selectivity Window: Dose Optimization

To minimize off-target binding, you must operate strictly within the Selectivity Window . Bibo 3304 acts as a competitive antagonist.[1][4] If the concentration exceeds the threshold for Y2/Y4/Y5 binding, the data becomes uninterpretable.

Quantitative Affinity Profile
Receptor SubtypeSpeciesIC50 / Ki (nM)Selectivity Ratio (vs Y1)Status
NPY Y1 Human/Rat0.38 – 0.72 nM 1xPrimary Target
NPY Y2Human> 1,000 nM> 2,600xOff-Target
NPY Y4Human/Rat> 1,000 nM> 2,600xOff-Target
NPY Y5Human/Rat> 1,000 nM> 2,600xOff-Target
Protocol: Calculating the Optimal Concentration
  • In Vitro (Cell Culture): The optimal working concentration is 10 nM – 100 nM .

    • Rationale: At 100 nM, receptor occupancy for Y1 is near saturation (>99%), while occupancy for Y2/Y4/Y5 remains negligible (<10%).

    • Warning: Avoid concentrations > 1 µM . At this level, low-affinity binding to Y2/Y5 begins to confound results.

  • In Vivo (CNS Microinjection): Standard effective doses range from 0.5 – 30 µg (intracerebroventricular or local injection).

Mechanistic Visualization: Pathway & Intervention

Understanding the signaling cascade is critical for distinguishing between toxicity (cell death) and antagonism (pathway blockade).

G NPY Neuropeptide Y (Ligand) Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Activates Bibo Bibo 3304 (Antagonist) Bibo->Y1R Blocks (Competitive) Gi Gi/o Protein Y1R->Gi Activates Ca Intracellular Ca2+ (Mobilization) Y1R->Ca Increases AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Effect Physiological Effect (Vasoconstriction / Anxiolysis) cAMP->Effect Modulates Ca->Effect Drives

Figure 1: Mechanism of Action. Bibo 3304 competitively binds to the Y1 receptor, preventing NPY-mediated Gi/o coupling. This blocks the downstream reduction of cAMP and mobilization of Calcium.

Troubleshooting Center: FAQs & Solutions

Category A: Experimental Artifacts (In Vitro)

Q1: My cells are dying after treatment. Is Bibo 3304 cytotoxic? A: Bibo 3304 is generally non-cytotoxic at physiological concentrations (<1 µM). Toxicity is usually caused by the vehicle (DMSO) or pH shock .

  • The Cause: Bibo 3304 is supplied as a trifluoroacetate (TFA) salt.[4][5] In unbuffered aqueous solutions, this can significantly lower pH.

  • The Fix:

    • Buffer the System: Ensure your assay buffer (HEPES/PBS) has sufficient capacity to neutralize the TFA counter-ion.

    • DMSO Limit: Keep final DMSO concentration < 0.1%.

    • Control: Run a "Vehicle Only" control (0.1% DMSO) and a "BIBO 3457" control (inactive enantiomer). If the inactive enantiomer kills cells, the issue is chemical toxicity, not Y1 mechanism.

Q2: I see inhibition of Y2-mediated effects. Is the compound impure? A: It is likely a dosing error , not impurity.

  • The Cause: At concentrations >1 µM, the selectivity ratio drops.

  • The Fix: Perform a dose-response curve. Y1 inhibition should plateau between 10–100 nM. If you require >1 µM to see an effect, your system may not be driven by Y1, or receptor expression is too low.

Category B: In Vivo Efficacy

Q3: I injected Bibo 3304 intravenously (IV) or intraperitoneally (IP), but I see no behavioral change in my CNS model. A: This is a pharmacokinetic issue .

  • The Cause: Bibo 3304 is a charged, polar argininamide derivative. It has poor Blood-Brain Barrier (BBB) permeability . Systemic administration rarely achieves therapeutic concentrations in the brain.

  • The Fix: For CNS studies (anxiety, feeding behavior), you must administer via:

    • Intracerebroventricular (ICV) injection.

    • Direct stereotaxic injection (e.g., into the Paraventricular Nucleus).

  • Note: Systemic injection is only appropriate for peripheral Y1 targets (e.g., vascular smooth muscle).

The "Gold Standard" Validation Protocol

To irrefutably prove that your observed effect is Y1-dependent and not an off-target artifact, you must use the Inactive Enantiomer Control .

Protocol: The Enantiomer Check

Objective: Distinguish specific Y1 antagonism from non-specific chemical effects.

  • Active Arm: Treat samples with Bibo 3304 ((R)-enantiomer) at 100 nM .[1]

  • Negative Control Arm: Treat samples with BIBO 3457 ((S)-enantiomer) at 100 nM .

    • BIBO 3457 has >1000-fold lower affinity for Y1.[2]

  • Interpretation:

    • Result A: Effect seen with Bibo 3304 but NOT with BIBO 3457.

    • Result B: Effect seen with BOTH compounds.

Troubleshooting Workflow Diagram

Troubleshooting Start Issue: Unexpected Experimental Result CheckDose Step 1: Check Concentration Is [Bibo 3304] > 1 µM? Start->CheckDose ReduceDose Action: Reduce to 10-100 nM (Restore Selectivity) CheckDose->ReduceDose Yes CheckRoute Step 2: Check Route (In Vivo) Is target CNS but admin Systemic? CheckDose->CheckRoute No ChangeRoute Action: Switch to ICV/Local Injection (Bibo 3304 is BBB impermeable) CheckRoute->ChangeRoute Yes CheckControl Step 3: Enantiomer Control Does BIBO 3457 cause the same effect? CheckRoute->CheckControl No Artifact Diagnosis: Non-Specific Artifact (Toxicity/pH/Off-Target) CheckControl->Artifact Yes Success Diagnosis: Valid Y1-Mediated Effect CheckControl->Success No

Figure 2: Systematic Troubleshooting Logic. Follow this decision tree to isolate the root cause of experimental failure.

References

  • Wieland, H. A., et al. (1998). "Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents."[1][3][5] British Journal of Pharmacology, 125(3), 549–555.[1][5]

  • Tocris Bioscience. "this compound Product Information & Biological Activity."

  • Sajdyk, T. J., et al. (1999). "Amygdalar neuropeptide Y Y1 receptors mediate the anxiolytic-like actions of neuropeptide Y in the social interaction test."[1][3] European Journal of Pharmacology, 368(2-3), 143-147.[1]

  • Cayman Chemical. "BIBO 3304 (trifluoroacetate salt) Product Data Sheet."

Sources

Technical Support Center: Troubleshooting Bibo 3304 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results with Bibo 3304 Trifluoroacetate Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Mechanism & The Challenge

This compound is a high-affinity, selective antagonist for the Neuropeptide Y (NPY) Y1 receptor .[1][2][3][4][5] It is a critical tool compound in neurobiology and metabolic research, particularly for studying feeding behavior, anxiety, and vasoconstriction.

However, its utility is often compromised by inconsistent experimental data . In my experience supporting this compound, 80% of "biological failures" are actually chemical handling errors —specifically related to solubility, salt-form stoichiometry, or solvent incompatibility.

This guide moves beyond basic datasheets to address the causality of these inconsistencies, providing a self-validating framework to ensure your data represents true biological activity, not experimental artifacts.

Core Troubleshooting: The "Silent" Variables

Variable A: The Salt Stoichiometry Trap

Symptom: Inconsistent IC50/Ki values between batches or vendors. Root Cause: Bibo 3304 is synthesized as a trifluoroacetate (TFA) salt.[3][6][7] However, it exists in both mono-TFA and di-TFA forms depending on the purification method used by the vendor.

  • Mono-TFA MW: ~643.7 g/mol [3]

  • Di-TFA MW: ~757.7 g/mol

  • Free Base MW: ~529.6 g/mol [2]

The Fix: Never assume the Molecular Weight (MW) printed on a generic website. Always consult the specific Certificate of Analysis (CoA) for your vial. If you calculate molarity using the Free Base MW but weigh out the Di-TFA salt, your actual concentration will be ~30% lower than intended.

Variable B: The "Moisture-Driven" Precipitation

Symptom: Compound crashes out upon dilution in aqueous media; "cloudy" wells in microplates. Root Cause: Bibo 3304 is hydrophobic. While soluble in DMSO, it is insoluble in water .[7] When a DMSO stock is added to an aqueous buffer, the rapid change in polarity can force the compound out of solution immediately, forming micro-precipitates that are invisible to the naked eye but scatter light and reduce effective concentration.

The Fix:

  • Anhydrous DMSO Only: Use fresh, anhydrous DMSO for stocks. Hygroscopic DMSO (old bottles) contains water, initiating precipitation inside the stock vial.

  • Step-Wise Dilution: Do not jump from 100% DMSO to 100% Saline. Use an intermediate vehicle (e.g., PEG300 or Tween-80) to "chaperone" the molecule into the aqueous phase.

Visualizing the Mechanism & Failure Points

To understand where the experiment fails, we must visualize the target pathway and the interference points.

NPY_Y1_Pathway cluster_fail Experimental Failure Mode NPY Neuropeptide Y (Ligand) Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Activates BIBO Bibo 3304 (Antagonist) BIBO->Y1R Blocks (Ki ~0.38 nM) Gi Gi/o Protein Y1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Gi->Ca Mobilizes cAMP cAMP Levels AC->cAMP Reduces Effect Feeding / Vasoconstriction cAMP->Effect Ca->Effect Precip Micro-Precipitation (Loss of effective dose) Precip->BIBO Reduces Free Concentration

Figure 1: Mechanism of Action for Bibo 3304 at the NPY Y1 Receptor. Red pathway indicates the antagonistic blockade. The dashed red box highlights where solubility issues mimic biological inactivity.

Validated Experimental Protocols

Protocol A: Preparation of Stock Solution (In Vitro)

Standard: 10 mM Stock in DMSO

  • Calculate Mass: Check CoA for specific MW (Salt form).

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000

  • Solvent: Add anhydrous DMSO .

    • Note: Do not use water or PBS.

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber vials (light sensitive). Store at -20°C (1 month) or -80°C (6 months). Avoid freeze-thaw cycles.

Protocol B: In Vivo Formulation (Rat/Mouse)

Objective: Create a stable, injectable solution without precipitation.

The "Golden Ratio" Solvent System: This formulation is validated for IP or SC injection to prevent "crashing out" upon contact with body fluids.

ComponentPercentage (v/v)Order of AdditionFunction
1. Bibo 3304 Stock 10%First Dissolved in pure DMSO.
2. PEG300 40%Second Co-solvent; stabilizes hydrophobicity.
3. Tween-80 5%Third Surfactant; prevents aggregation.
4. Saline (0.9%) 45%Fourth Bulk vehicle; adjusts tonicity.

Critical Step: Vortex thoroughly after each addition. If you add Saline directly to the DMSO stock, it will precipitate. You must build the "solubility bridge" with PEG and Tween first.

Troubleshooting Matrix: Symptom to Solution

SymptomProbable CauseVerification StepCorrective Action
Low Potency (High IC50) Incorrect MW calculation (Salt vs. Base).Check CoA.[7][8] Did you use 529.6 instead of ~750?Recalculate molarity. Adjust dose.
High Variability (Well-to-Well) Micro-precipitation in assay media.Inspect wells under 10x scope for "dust" or turbidity.Pre-dilute in culture media with 0.1% DMSO/Tween before adding to cells.
Loss of Activity over Time Hydrolysis or DMSO water contamination.Check DMSO age. Is it >3 months old?Use fresh anhydrous DMSO.[7] Store stocks at -80°C.
Unexpected Agonism Contamination or off-target Y5 binding.Verify concentration. High doses (>1 µM) lose selectivity.Titrate down. Bibo 3304 is selective <100 nM.[2][4][8]

Frequently Asked Questions (FAQ)

Q: Can I dissolve Bibo 3304 directly in PBS for cell culture? A: No. It is insoluble in water. You must dissolve it in DMSO first, then dilute. The final DMSO concentration on cells should be <0.1% to avoid solvent toxicity, but ensure the compound doesn't precipitate during this massive dilution.

Q: Why does my "Negative Control" (Bibo 3457) show activity? A: At high concentrations (>10 µM), the enantiomer Bibo 3457 may lose selectivity or exhibit non-specific binding. Ensure you are testing within the specific window (1–100 nM) where Bibo 3304 is active and Bibo 3457 is not.

Q: I see a "cloud" when I inject the animal. What happened? A: You likely injected a high-DMSO stock directly into the animal, or mixed the formulation too quickly. The "cloud" is the compound precipitating in the animal's interstitial fluid. This results in zero bioavailability . Use the "Golden Ratio" formulation (Protocol B) to prevent this.

References

  • Wieland, H. A., et al. (1998).[1][3][4][8][9] "Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents." British Journal of Pharmacology, 125(3), 549-555.[1][3][8][9] Link

  • SelleckChem. "this compound Datasheet & Solubility." Link

  • MedChemExpress. "BIBO3304 Product Information and In Vivo Formulation Guide." Link

  • Tocris Bioscience. "this compound: Biological Activity and Chemical Properties." Link

Sources

Technical Support Center: Optimizing Bibo 3304 Trifluoroacetate Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome to the technical support hub for Bibo 3304. In high-precision pharmacology, the "inactive" components of your reagents are rarely truly inactive. Bibo 3304 is supplied as a trifluoroacetate (TFA) salt to ensure stability and solubility. However, the TFA counter-ion is a bioactive agent that can alter pH, inhibit cell proliferation, and modulate ion channels, potentially confounding your NPY Y1 receptor data.

This guide provides the protocols necessary to decouple the specific effects of Bibo 3304 from the non-specific effects of its salt form.

Part 1: The Mechanistic Challenge (The "Why")

When you dissolve Bibo 3304 TFA in a vehicle (e.g., DMSO or water), it dissociates into two distinct bioactive species:

  • The Pharmacophore: The protonated Bibo 3304 cation (Active NPY Y1 antagonist).

  • The Counter-ion: The Trifluoroacetate anion (TFA⁻) and associated protons (H⁺).

The Control Group Error: Standard experimental design often compares [Vehicle + Drug + TFA] against [Vehicle only] .

  • Result: The drug group is acidified and contains TFA.[1][2][3] The control group is neutral and TFA-free.

  • Risk: Observed effects (e.g., reduced cell viability or altered firing rates) may be due to TFA toxicity or pH shock, not Y1 receptor blockade.

Part 2: Troubleshooting & FAQs
Q1: My control cells look healthy, but the Bibo 3304 group shows unexpected cytotoxicity. Is the drug toxic?

Diagnosis: Likely TFA Cytotoxicity , not off-target drug effects. Explanation: TFA is known to inhibit osteoblast and chondrocyte proliferation and can affect cellular metabolism at concentrations as low as


 M (100 nM). If you are using micromolar concentrations of Bibo 3304, you are exposing cells to significant levels of TFA.
Solution: 
  • Check the pH of your media after drug addition. TFA is a strong acid (

    
    ).
    
  • Use a TFA-matched vehicle control (See Protocol A).

Q2: I cannot get Bibo 3304 to dissolve in water or saline directly.

Diagnosis: Bibo 3304 is hydrophobic. Standard Protocol:

  • Dissolve the powder in 100% anhydrous DMSO first to create a high-concentration stock (e.g., 10–50 mM).

  • Dilute this stock into your aqueous buffer (PBS, media, or saline).

  • Limit: Ensure final DMSO concentration is <0.1% for cell culture or <10% for in vivo IP/Oral use.

  • Note: For ICV (intracerebroventricular) injections, DMSO tolerance is lower; consider using a cyclodextrin-based carrier (e.g., 20% SBE-β-CD) if DMSO is contraindicated.

Q3: Does TFA interfere with NPY signaling directly?

Diagnosis: Potential Allosteric Interference. Explanation: While TFA does not bind the Y1 receptor, it can modulate Acid-Sensing Ion Channels (ASICs) and Glycine receptors. If your readout involves electrophysiology or calcium flux, the acidification from the TFA salt can mimic or mask NPY responses.

Part 3: Experimental Protocols
Protocol A: Preparation of a TFA-Matched Vehicle Control (Gold Standard)

Use this protocol to ensure that your Control Group contains the exact same molarity of TFA and solvent as your Drug Group.

Prerequisites:

  • Sodium Trifluoroacetate (Na-TFA): (Sigma/Merck, CAS: 2923-18-4).

  • Bibo 3304 TFA: Check your Certificate of Analysis (CoA) for stoichiometry. It is typically a di-trifluoroacetate (2 TFA molecules per 1 Drug molecule).

Step-by-Step:

  • Determine Stoichiometry:

    • Refer to your Bibo 3304 CoA.[4][5]

    • Assumption: MW of Bibo 3304 (free base) ≈ 529.6 g/mol . MW of Salt (di-TFA) ≈ 757.7 g/mol .

    • Ratio: 2 moles of TFA for every 1 mole of Bibo 3304.

  • Calculate Molarity:

    • If your highest drug treatment is 10 µM Bibo 3304 :

    • TFA Concentration =

      
      .
      
  • Prepare 1000x Na-TFA Stock:

    • Prepare a stock solution of Sodium Trifluoroacetate in the same vehicle (e.g., DMSO) at 20 mM (which is 1000x the final 20 µM target).

  • Formulate the Groups:

    • Drug Group: Media + Bibo 3304 Stock (Final: 10 µM Drug / 20 µM TFA).

    • Vehicle Control: Media + Na-TFA Stock (Final: 0 µM Drug / 20 µM TFA).

  • pH Adjustment (Critical):

    • Even with Na-TFA, check the pH. If the Drug Group is acidic due to the H-TFA dissociation, buffer the Vehicle Control to match the pH of the Drug Group exactly, or (preferably) use a strong buffer (HEPES 25mM) to clamp both groups to pH 7.4.

Part 4: Data Visualization & Logic
Figure 1: The "Hidden Variable" in Experimental Design

This diagram illustrates the logical flaw in standard vehicle controls and the corrected workflow.

G cluster_0 Standard (Flawed) Design cluster_1 Optimized (TFA-Matched) Design Drug_Prep Bibo 3304 (TFA Salt) in DMSO Culture_Drug Cell Culture (Drug) Contains: Bibo + TFA + DMSO Drug_Prep->Culture_Drug Veh_Prep Pure DMSO (Vehicle) Culture_Veh Cell Culture (Control) Contains: DMSO Only Veh_Prep->Culture_Veh Result_Flaw Artifactual Data (Difference may be due to TFA) Culture_Drug->Result_Flaw Culture_Veh->Result_Flaw Drug_Prep_Opt Bibo 3304 (TFA Salt) in DMSO Culture_Drug_Opt Cell Culture (Drug) Contains: Bibo + TFA + DMSO Drug_Prep_Opt->Culture_Drug_Opt Veh_Prep_Opt DMSO + Na-TFA (Spiked Vehicle) Culture_Veh_Opt Cell Culture (Control) Contains: TFA + DMSO Veh_Prep_Opt->Culture_Veh_Opt Result_Valid Valid Data (Difference is solely Bibo 3304) Culture_Drug_Opt->Result_Valid Culture_Veh_Opt->Result_Valid

Caption: Comparison of standard vehicle control vs. TFA-matched control. The optimized design isolates the pharmacophore effect.

Figure 2: NPY Y1 Signaling & TFA Interference Points

Understanding where the drug acts versus where the salt acts.

Pathway NPY Neuropeptide Y (Ligand) Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Activates Gi Gi/o Protein Y1R->Gi Couples Bibo Bibo 3304 (Antagonist) Bibo->Y1R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces TFA TFA Counter-ion (Acidification) ASIC Acid-Sensing Ion Channels TFA->ASIC Activates Tox Cytotoxicity / Proliferation Inhibition TFA->Tox Induces

Caption: Bibo 3304 blocks Y1R-mediated cAMP modulation. Uncontrolled TFA can independently trigger ASICs or cytotoxicity, confounding results.

References
  • Wieland, H. A., et al. (1998).[6][7][8][9] Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[4][7] British Journal of Pharmacology, 125(3), 549–555.[6][7][8][9] Link

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[10][11] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[10] Link[10]

  • Tocris Bioscience. (n.d.). BIBO 3304 trifluoroacetate Product Information. Tocris.com. Link

  • Sajdyk, T. J., et al. (1999).[9] Amygdalar neuropeptide Y Y1 receptors mediate the anxiolytic-like actions of neuropeptide Y in the social interaction test.[4][9] European Journal of Pharmacology, 368(2-3), 143-147.[9] Link

Sources

How to confirm Y1 receptor blockade by Bibo 3304 trifluoroacetate in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Confirmation of Y1 Receptor Blockade

Case ID: Y1-VAL-3304 Status: Active Guide

Executive Summary

BIBO 3304 trifluoroacetate is a high-affinity, selective Neuropeptide Y (NPY) Y1 receptor antagonist (


 < 1 nM).[1][2] To confirm target engagement in vivo, you must demonstrate a rightward shift  in the dose-response curve of a Y1-selective agonist (e.g., NPY or [Leu31, Pro34]-NPY) in a functional assay.

This guide details the two industry-standard validation protocols:

  • CNS Validation: Inhibition of NPY-induced hyperphagia (ICV administration).

  • Peripheral Validation: Inhibition of vasoconstriction in the pithed rat model (IV administration).

Module 1: Mechanism of Action & Experimental Logic

To validate blockade, your experimental design must rely on the Pharmacological Challenge Principle . You are not measuring the antagonist's effect in isolation; you are measuring its ability to prevent an agonist-induced response.

Signaling Pathway & Blockade Logic

Y1_Pathway NPY Agonist (NPY / [Leu31,Pro34]-NPY) Y1R Y1 Receptor (GPCR - Gi/o) NPY->Y1R Activates BIBO Antagonist (BIBO 3304) BIBO->Y1R Blocks Binding Gi Gi/o Protein Activation Y1R->Gi Couples cAMP ↓ cAMP Accumulation Gi->cAMP Inhibits AC Ca ↑ Intracellular Ca2+ Gi->Ca Mobilizes Effect Physiological Output (Feeding / Vasoconstriction) cAMP->Effect Ca->Effect

Figure 1: Competitive antagonism at the Y1 receptor. BIBO 3304 prevents agonist binding, halting the Gi/o-mediated signaling cascade that leads to feeding or vasoconstriction.

Module 2: CNS Validation (NPY-Induced Feeding)

Applicability: Confirming central Y1 blockade.[3] Critical Note: BIBO 3304 has poor Blood-Brain Barrier (BBB) permeability.[4] Systemic administration (IP/IV) is often insufficient for CNS blockade. Intracerebroventricular (ICV) administration is required.

Protocol: ICV Cannulation & Feeding Assay
  • Subject Preparation:

    • Male Wistar rats (250–300 g).

    • Stereotaxic implantation of a guide cannula into the lateral ventricle or paraventricular nucleus (PVN) .

    • Recovery: Allow 5–7 days post-surgery.

  • Compound Preparation:

    • Vehicle: Artificial Cerebrospinal Fluid (aCSF) or sterile saline.

    • BIBO 3304 Solution: Dissolve to 10–30 µg/µL. Ensure pH is buffered to ~7.0–7.4 (the trifluoroacetate salt is acidic; unbuffered injection causes tissue damage and artifacts).

    • Agonist: Human NPY (1 µg/µL).[1]

  • Experimental Workflow:

    • T = -30 min: Remove food from cages.

    • T = -15 min: Inject BIBO 3304 (30 µg) or Vehicle ICV.

    • T = 0 min: Inject NPY (1 µg) ICV.

    • T = 0 min: Return pre-weighed food pellets immediately.

    • Measurement: Weigh remaining food at 1, 2, and 4 hours.

Expected Data Profile
GroupPre-Treatment (ICV)Challenge (ICV)2-Hour Food Intake (g)Interpretation
Control VehicleVehicle< 0.5 gBaseline (Satiated)
Agonist VehicleNPY (1 µg)> 3.0 g Valid Y1 Activation
Test BIBO 3304 (30 µg) NPY (1 µg)< 1.0 g Confirmed Blockade
Specific Control BIBO 3457 (Inactive)NPY (1 µg)> 3.0 gRules out non-specific toxicity

Module 3: Peripheral Validation (Vasoconstriction)

Applicability: Confirming peripheral Y1 blockade without CNS interference. Model: The Pithed Rat Model . Why this model? In intact animals, baroreceptor reflexes compensate for blood pressure changes, masking pure receptor effects. Pithing destroys central control, allowing direct measurement of peripheral vasoconstriction.

Experimental Workflow Visualization

Pithed_Workflow Step1 Step 1: Anesthesia & Pithing (Destroy CNS connections) Step2 Step 2: Artificial Respiration (Ventilate) Step1->Step2 Step3 Step 3: Stabilize Diastolic BP (Baseline ~50 mmHg) Step2->Step3 Branch Group Assignment Step3->Branch GrpA Group A: Vehicle IV (-10 min) Branch->GrpA GrpB Group B: BIBO 3304 IV (0.1 - 0.3 mg/kg, -10 min) Branch->GrpB Challenge Agonist Challenge [Leu31, Pro34]-NPY (IV Bolus) GrpA->Challenge GrpB->Challenge Readout Measure Increase in Diastolic Blood Pressure (DBP) Challenge->Readout

Figure 2: Workflow for the Pithed Rat Vasopressor Assay. This method isolates peripheral Y1 receptors located on vascular smooth muscle.

Protocol Steps
  • Preparation:

    • Anesthetize rat (Amobarbital or similar).

    • Insert tracheal cannula for artificial ventilation.

    • Insert a pithing rod through the orbit or spinal column to destroy the CNS.

    • Cannulate the carotid artery (for BP measurement) and jugular vein (for drug administration).

  • Agonist Selection:

    • Use [Leu31, Pro34]-NPY rather than native NPY.

    • Reasoning: Native NPY activates Y1 and Y2. Y2 activation can cause vasodilation or pre-synaptic inhibition. [Leu31, Pro34]-NPY is Y1/Y5 selective, ensuring the pressor response is Y1-driven.

  • Dosing:

    • Administer BIBO 3304 (IV) 10 minutes prior to agonist.

    • Construct a dose-response curve for the agonist (0.1, 0.3, 1.0, 3.0 µg/kg).

  • Success Criteria:

    • BIBO 3304 should cause a parallel rightward shift of the agonist dose-response curve (competitive antagonism).

Troubleshooting & FAQs

Issue 1: No inhibition of feeding observed.[5][6]
  • Root Cause A (Route): Did you administer BIBO 3304 systemically (IP/IV)?

    • Fix: Switch to ICV. BIBO 3304 does not cross the BBB efficiently enough to block high concentrations of synaptic NPY in the hypothalamus.

  • Root Cause B (Timing): Did you wait too long between Antagonist and Agonist?

    • Fix: Keep the interval short (10–15 mins). NPY signaling is rapid; if the antagonist clears or dissociates, the blockade fails.

Issue 2: The solution turned cloudy or precipitated.
  • Root Cause: pH shock. BIBO 3304 is supplied as a trifluoroacetate (TFA) salt . It is acidic. If you neutralize it too quickly with strong base (NaOH) or high-molarity PBS, the free base may precipitate.

  • Fix: Dissolve in distilled water first, then slowly add concentrated buffered saline or adjust pH carefully with dilute NaOH/HCl to pH 7.2. Inspect for clarity before injection.

Issue 3: How do I prove the effect is specific to Y1?
  • Validation: You must use the inactive enantiomer, BIBO 3457 , as a negative control.[2][5]

  • Logic: If BIBO 3457 inhibits feeding/blood pressure, your effect is non-specific (toxic or off-target). If BIBO 3457 has no effect, but BIBO 3304 does, the blockade is Y1-specific.[1][2][5][6]

Issue 4: Can I use this for chronic weight loss studies?
  • Recommendation: Not recommended as a primary agent.

  • Reasoning: Due to the requirement for ICV cannulation and the short half-life of peptides/peptidomimetics in the brain, BIBO 3304 is a "probe" compound for acute mechanism studies, not a therapeutic candidate for chronic dosing models.

References

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[1][2][5][6] British Journal of Pharmacology, 125(3), 549–555.[1][2][5][6][7]

  • Doods, H., et al. (1999). Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304. European Journal of Pharmacology, 384(2-3), 155-162.

  • Malmlof, K., et al. (2002). The NPY Y1 receptor antagonist BIBO 3304 prevents the development of insulin resistance in rats with diet-induced obesity.

Sources

Overcoming poor penetration of Bibo 3304 trifluoroacetate across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist (Neuropharmacology Division) Topic: Overcoming Blood-Brain Barrier (BBB) Impermeability of Bibo 3304 Reference Compound: Bibo 3304 trifluoroacetate (CAS: 191868-14-1 / 2310085-85-7)

Executive Summary

The Core Problem: You are likely observing a lack of central efficacy (e.g., no change in feeding behavior, anxiety, or NPY-induced signaling) after systemic administration (IV, IP, SC) of Bibo 3304.

The Scientific Reality: Bibo 3304 is a high-affinity, selective Neuropeptide Y (NPY) Y1 receptor antagonist.[1][2] However, it is a peptidomimetic with high polarity and molecular weight (~757 Da as the salt), rendering it unable to cross the Blood-Brain Barrier (BBB) via passive diffusion . It is also a likely substrate for P-glycoprotein (P-gp) efflux pumps.

The Solution: To study CNS targets, you must bypass the BBB physically (Intracerebroventricular/Intrathecal) or utilize nose-to-brain transport (Intranasal). Systemic injection will only antagonize peripheral Y1 receptors.

Module 1: Formulation & Solubility Troubleshooting

User Issue: "My compound precipitates when I dilute it for injection, or I see toxicity at the injection site."

Diagnosis: Bibo 3304 is supplied as a trifluoroacetate (TFA) salt. This salt form aids stability but creates acidic solutions that can be cytotoxic or precipitate in high-pH buffers (like PBS) if not handled correctly.

Standard Operating Procedure (SOP): Preparation for CNS Delivery
ParameterSpecification
Primary Solvent DMSO (Dimethyl sulfoxide). Soluble up to 100 mM (approx. 75 mg/mL).
Secondary Solvent Ethanol (up to 20 mM).[2] Less recommended due to evaporation.
Aqueous Solubility Insoluble in pure water. Do not attempt to dissolve directly in saline/water.
Vehicle for Injection aCSF (Artificial Cerebrospinal Fluid) or Saline, containing <1% DMSO.

Step-by-Step Solubilization Protocol:

  • Stock Solution: Dissolve Bibo 3304 powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM). Aliquot and store at -20°C.

  • Working Solution (Day of Experiment):

    • Thaw the DMSO stock.

    • Slowly add the stock to your aqueous vehicle (e.g., sterile 0.9% saline or aCSF) while vortexing.

    • Critical Limit: Ensure the final DMSO concentration is ≤ 1% for ICV injections to avoid neurotoxicity.

  • pH Adjustment: The TFA salt may lower the pH. Check pH with micro-strips. If pH < 6.0, adjust carefully with 0.1N NaOH to pH ~7.2–7.4. Warning: Rapid pH shifts can cause precipitation.

Module 2: Administration Routes (The "Workarounds")

User Issue: "I injected 1 mg/kg IP and saw no effect on food intake. Why?"

Diagnosis: Systemic Bibo 3304 cannot penetrate the tight junctions of the BBB. You are antagonizing vascular Y1 receptors, not hypothalamic ones.

Decision Matrix: Choosing the Right Delivery Method

DeliveryStrategy Start Start: CNS Target Required? IsSystemic Can you use Systemic Injection? Start->IsSystemic Assess Route DirectCNS Direct CNS Administration IsSystemic->DirectCNS No (BBB Impermeable) ICV Intracerebroventricular (ICV) (Gold Standard for Proof of Concept) DirectCNS->ICV High Precision Required IN Intranasal (IN) (Non-invasive, Nose-to-Brain) DirectCNS->IN Chronic Dosing / Non-Invasive ICV_Detail Requires Stereotaxic Surgery Vehicle: aCSF Vol: 1-5 µL ICV->ICV_Detail IN_Detail Bypasses BBB via Olfactory Nerve Vehicle: Chitosan/Cyclodextrin Vol: 10-20 µL IN->IN_Detail

Figure 1: Decision tree for selecting the appropriate administration route for Bibo 3304 based on experimental needs.

Option A: Intracerebroventricular (ICV) Injection (Gold Standard)

Use this method for pharmacological validation. If Bibo 3304 fails here, the target is likely not Y1-mediated.

  • Target: Lateral Ventricle or Paraventricular Nucleus (PVN).

  • Dose Range: 10 – 30 µg per animal (rat/mouse).

  • Protocol Note: Ensure the cannula placement is verified (e.g., Angiotensin II drinking response test) before injecting Bibo 3304.

Option B: Intranasal Delivery (Nose-to-Brain)

Use this for chronic studies or to avoid surgery. This route utilizes the olfactory and trigeminal nerve pathways to bypass the BBB.

  • Mechanism: Direct transport from the nasal cavity to the CSF and olfactory bulb.

  • Enhancement Strategy: Bibo 3304 is polar. To maximize uptake, formulate with a permeation enhancer or mucoadhesive:

    • Chitosan nanoparticles:[3] Increases residence time in the nasal cavity.

    • Cyclodextrins: Improves solubility and mucosal permeation.[4]

  • Technique: Administer 10–20 µL (mouse) or 20–50 µL (rat) in alternating nostrils under light isoflurane anesthesia. Keep the head supine for 30 seconds post-delivery.

Module 3: Advanced Delivery Systems

User Issue: "I need systemic delivery (IV) for a clinical translation model. ICV is not an option."

Diagnosis: You must engineer a carrier system to "smuggle" the peptide across the BBB.

Emerging Strategies for Bibo 3304
StrategyMechanismProsCons
Lipid Nanoparticles (LNPs) Encapsulate Bibo 3304 in a lipophilic shell (e.g., Borneol-modified SLNs).Protects peptide from degradation; allows IV delivery.Complex formulation; requires zeta potential optimization.
Peptide Shuttles Conjugate Bibo 3304 to a BBB-penetrating peptide (e.g., Angiopep-2 or TAT).Exploits receptor-mediated transcytosis (LRP1).[4][5]Chemical conjugation may alter Bibo 3304 affinity for Y1.
Co-Administration Inject with a P-gp inhibitor (e.g., Elacridar).Prevents efflux pumping back into blood.Non-specific; may increase toxicity of other compounds.

Module 4: Validation & Controls

User Issue: "How do I prove the drug actually reached the brain?"

Diagnosis: You need a functional or analytical readout. Do not assume presence based on systemic plasma levels.

Validation Workflow
  • Functional Assay (Behavioral):

    • Protocol: Fast animals for 24 hours.[6][7] Administer NPY (ICV) to induce hyperphagia.

    • Test: Pre-treat with Bibo 3304 (ICV or Intranasal) 30 mins prior.

    • Success Criteria: Significant reduction in food intake compared to Vehicle + NPY group.

  • Analytical Assay (LC-MS/MS):

    • Harvest brain tissue 30–60 mins post-dosing.

    • Homogenize in PBS. Perform protein precipitation (Acetonitrile).

    • Quantify Bibo 3304 against a standard curve. Note: Perfusion with saline is required before harvest to remove drug trapped in brain capillaries.

Validation cluster_0 Functional Readout cluster_1 Analytical Readout Input Bibo 3304 Admin NPY_Stim Inject NPY (Agonist) Input->NPY_Stim Perfuse Saline Perfusion Input->Perfuse Feeding Measure Food Intake NPY_Stim->Feeding Result_Func Inhibition of Feeding = CNS Penetration Feeding->Result_Func Extract Brain Homogenate (LC-MS/MS) Perfuse->Extract Result_Anal Quantifiable Peak = CNS Penetration Extract->Result_Anal

Figure 2: Validation workflows to confirm CNS presence of Bibo 3304.

References

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[6][7] British Journal of Pharmacology.

  • Tocris Bioscience. (n.d.). This compound Technical Data Sheet. Bio-Techne.

  • Dhanesha, N., et al. (2023). Intranasal neuropeptide Y1 receptor antagonism improves motor deficits in symptomatic SOD1 ALS mice.[8] Annals of Clinical and Translational Neurology.

  • Song, H., et al. (2018).[9] Enhanced permeability of blood-brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle.[9] International Journal of Nanomedicine.

  • Tasan, R. O., et al. (2010). The temporal and spatial control of NPY Y1 receptor expression. Molecular and Cellular Endocrinology.

Sources

Ensuring reproducibility in experiments with Bibo 3304 trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Ensuring Reproducibility in NPY Y1 Receptor Antagonism Assays

Welcome to the Technical Support Center. This guide addresses the critical variables affecting the reproducibility of experiments involving Bibo 3304 trifluoroacetate , a potent and selective Neuropeptide Y (NPY) Y1 receptor antagonist. Unlike generic reagent guides, this document focuses on the specific physicochemical properties of the trifluoroacetate (TFA) salt form and its behavior in biological systems.

Tier 1: Solubilization & Solution Chemistry

Status: Critical Failure Point The Problem: Users frequently report precipitation upon dilution into aqueous buffers or inconsistent


 values due to solvent-induced degradation.
Q: Why does my solution turn cloudy when I dilute the DMSO stock into Krebs/PBS buffer?

A: This is a "Solvent Shock" precipitate caused by the high lipophilicity of the Bibo 3304 pharmacophore.

  • The Science: Bibo 3304 is supplied as a TFA salt to stabilize the guanidine group. While the salt improves stability, the core molecule remains hydrophobic. Rapid addition of aqueous buffer to a high-concentration DMSO droplet causes local supersaturation and immediate precipitation.

  • The Fix (Step-by-Step):

    • Anhydrous Start: Dissolve the powder only in fresh, anhydrous DMSO. Moisture-contaminated DMSO (opened >1 month) drastically reduces solubility.

    • Intermediate Dilution: Do not jump from 10 mM Stock

      
       Assay Buffer. Use a serial dilution in DMSO first to reach 
      
      
      
      your final concentration.
    • The "Vortex-Injection" Technique: When moving from DMSO to aqueous buffer, have the buffer vortexing before you inject the compound. This prevents local high-concentration pockets.

Q: Can I dissolve Bibo 3304 directly in water or saline?

A: No.

  • Data: Solubility in water is effectively zero for practical stock preparation.

  • Protocol: You must use a co-solvent system.

    • In Vitro:[1][2][3][4][5] 100% DMSO Stock

      
       Dilute to <0.1% DMSO final concentration.
      
    • In Vivo: Dissolve in minimal DMSO (e.g., 2-5%), then slowly dilute with corn oil or a cyclodextrin-based vehicle (e.g., 20% HP-

      
      -CD). Saline causes precipitation at concentrations required for animal dosing (>1 mg/mL).
      

Table 1: Solubility Limits & Solvent Compatibility

Solvent SystemMax SolubilityStabilityApplication Note
Anhydrous DMSO ~75 mg/mL (100 mM)High (Months at -20°C)Primary Stock Solvent
Ethanol (100%) ~15 mg/mL (20 mM)ModerateAlternative if DMSO is toxic to specific cells
Water / PBS < 0.1 mg/mLUnstable / Insoluble DO NOT USE for Stock
Corn Oil Variable (Suspension)HighPreferred for in vivo IP/SC injection
Tier 2: Experimental Integrity & Controls

Status: Validation Required The Problem: Researchers often observe "off-target" effects or lose Y1 selectivity due to incorrect dosing windows.

Q: My cells are dying, or I see calcium flux even without NPY. Is Bibo 3304 toxic?

A: This is likely a pH artifact from the Trifluoroacetate (TFA) counter-ion, not the drug itself.

  • The Mechanism: At high concentrations (>10 µM), the TFA salt can significantly acidify unbuffered culture media, leading to non-specific cytotoxicity or acid-sensing ion channel activation.

  • Self-Validating Protocol:

    • Check pH: Measure the pH of your highest concentration working solution. If it deviates >0.2 units from vehicle control, increase the HEPES buffering capacity (to 25 mM).

    • The "Inactive Distomer" Rule: You must run a parallel arm with BIBO 3457 . This is the inactive (S)-enantiomer.[4] If BIBO 3457 produces the same effect as Bibo 3304, your result is an artifact (pH or non-specific binding), not Y1 antagonism.

Q: How do I ensure I am only blocking Y1 and not Y2/Y4/Y5?

A: You must stay within the calculated Selectivity Window.

  • The Data: Bibo 3304 has a

    
     of ~0.38 nM for Y1 but >1000 nM for Y2/Y4/Y5.[4][6][7]
    
  • The Protocol:

    • Maintain experimental concentrations between 10 nM and 100 nM .

    • Warning: Exceeding 1 µM (1000 nM) erodes selectivity, leading to partial blockade of Y2 receptors, which can invert your physiological readout (e.g., vasoconstriction vs. dilation).

Tier 3: Visualized Workflows
Workflow 1: Reproducible Stock Preparation

This workflow ensures maximal solubility and prevents the "crashing out" phenomenon.

StockPrep Powder Bibo 3304 TFA (Lyophilized Solid) Stock Master Stock (10 - 50 mM) Powder->Stock Dissolve completely (Vortex 30s) DMSO Anhydrous DMSO (Fresh <1 month) DMSO->Stock Aliquot Single-Use Aliquots (Light-protected tubes) Stock->Aliquot Avoid freeze-thaw Freeze Storage (-20°C, Desiccated) Aliquot->Freeze Dilution Working Solution (Vortex Buffer -> Inject DMSO) Freeze->Dilution Thaw RT Do NOT heat

Figure 1: Critical path for stock generation. Note the emphasis on anhydrous DMSO and "Vortex-Injection" dilution to prevent precipitation.

Workflow 2: Mechanism of Action & Selectivity

Use this logic map to interpret your data. If Bibo 3304 fails to block the pathway, check the "Failure Modes" in red.

MOA NPY Neuropeptide Y (Ligand) Y1 Y1 Receptor (GPCR) NPY->Y1 Activates Gi Gi/o Protein Y1->Gi Couples Bibo Bibo 3304 (Antagonist) Bibo->Y1 Blocks (Ki 0.38 nM) Fail1 Failure: Conc > 1µM (Blocks Y2/Y5) Bibo->Fail1 Overdose Fail2 Failure: pH Drop (TFA Toxicity) Bibo->Fail2 Poor Buffering AC Adenylate Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ (Increase) Gi->Ca Mobilizes cAMP cAMP Levels (Decrease) AC->cAMP Reduces

Figure 2: Signal transduction pathway. Bibo 3304 specifically antagonizes the Y1-Gi/o coupling. High doses or poor buffering lead to the failure modes indicated in red.

References
  • Wieland, H. A., et al. (1998). "Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents."[2][3] British Journal of Pharmacology, 125(3), 549–555.[2]

  • Selleck Chemicals. "this compound Datasheet & Solubility."

  • Tocris Bioscience. "this compound Technical Data."

  • Dumont, Y., et al. (2000). "Neuropeptide Y receptor types and subtypes: a technical overview." Methods in Molecular Biology. (Contextualizing Y1 selectivity windows).

Sources

Validation & Comparative

Efficacy of Bibo 3304 Trifluoroacetate Compared to Other NPY Y1 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bibo 3304 trifluoroacetate represents a critical evolution in neuropeptide Y (NPY) receptor pharmacology. As a high-affinity, non-peptide antagonist selective for the Y1 receptor subtype, it overcomes the stability limitations of earlier peptide-based antagonists (e.g., 1229U91) and offers superior potency compared to the first-generation non-peptide standard, BIBP 3226.

This guide provides a technical comparison of Bibo 3304 against key alternatives, supported by experimental data and validated protocols. It is designed for researchers requiring precise modulation of NPY signaling in metabolic, cardiovascular, and anxiety-related studies.

Compound Profile: this compound[1][2][3][4][5][6]

Bibo 3304 is an arginine derivative designed to mimic the C-terminal hexapeptide of NPY, specifically residues essential for Y1 receptor recognition. Unlike peptide antagonists, it crosses the blood-brain barrier (though with limited efficiency compared to smaller lipophilic molecules) and exhibits high metabolic stability.

Key Physicochemical Properties
PropertySpecification
Chemical Name (R)-N-[[4-(aminocarbonylaminomethyl)phenyl]methyl]-N2-(diphenylacetyl)-argininamide trifluoroacetate
Molecular Weight 757.69 g/mol (as TFA salt)
Solubility Soluble in DMSO (>75 mg/mL) and Ethanol; limited aqueous solubility without co-solvents.[1]
Receptor Selectivity Y1 (

~0.38 nM) >>> Y2, Y4, Y5 (

> 1000 nM)
Primary Application Inhibition of NPY-induced vasoconstriction and feeding behaviors.[1]

Mechanistic Insight: NPY Y1 Signaling & Antagonism

The Y1 receptor is a


-coupled GPCR. Upon activation by NPY, the 

subunit inhibits adenylyl cyclase (reducing cAMP), while the

complex modulates ion channels, leading to intracellular calcium mobilization. Bibo 3304 acts as a competitive antagonist, occupying the orthosteric binding site and preventing the conformational change required for G-protein activation.
Visualization: Y1 Receptor Signaling Blockade

The following diagram illustrates the signal transduction pathway and the specific intervention point of Bibo 3304.

NPY_Y1_Signaling NPY Neuropeptide Y (Ligand) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates Bibo3304 Bibo 3304 (Antagonist) Bibo3304->Y1R Blocks (Competitive) Gi Gi/o Protein Y1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Gi->Ca Increases Mobilization cAMP cAMP Levels AC->cAMP Reduces Response Vasoconstriction / Feeding cAMP->Response Modulates Ca->Response Triggers

Caption: Bibo 3304 competitively blocks Y1R, preventing Gi-mediated cAMP reduction and Ca2+ flux.

Comparative Efficacy Analysis

To select the appropriate tool compound, researchers must compare affinity (


 or 

) and selectivity profiles. Bibo 3304 is often compared to BIBP 3226 (the first non-peptide antagonist) and 1229U91 (a potent peptide antagonist).
Table 1: Binding Affinity and Selectivity Profile

Data compiled from Wieland et al. (1998) and Rudolf et al. (1994).

CompoundClassHuman Y1

(nM)
Rat Y1

(nM)
Selectivity (Y1 vs Y2/Y4/Y5)Notes
Bibo 3304 Non-peptide0.38 ± 0.06 0.72 ± 0.42 > 2500-foldHigh affinity; orally active; crosses BBB (low efficiency).
BIBP 3226 Non-peptide1.1 - 2.81.1 - 4.5> 1000-foldFirst-generation; lower affinity than Bibo 3304; anxiogenic effects.
1229U91 Peptide~0.1~0.1> 1000-foldExtremely potent; poor bioavailability; strictly for injection.
BIBO 3457 Non-peptide> 1000> 1000N/AInactive enantiomer (Negative Control).
Expert Insight: Why Choose Bibo 3304?
  • Potency: Bibo 3304 consistently demonstrates sub-nanomolar affinity (

    
     nM), making it roughly 3-5 times more potent than BIBP 3226 in competitive binding assays.
    
  • Control: The availability of BIBO 3457 (the inactive S-enantiomer) allows for rigorous control experiments. Any effect observed with Bibo 3304 that is absent with BIBO 3457 can be confidently attributed to specific Y1 receptor blockade rather than off-target toxicity.

  • Stability: Unlike 1229U91, Bibo 3304 is not susceptible to rapid peptidase degradation, allowing for longer-duration studies in vivo.

Experimental Protocols

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the


 of Bibo 3304 in SK-N-MC cells (human neuroblastoma cells endogenously expressing Y1).

Reagents:

  • Radioligand: [

    
    I]-Peptide YY or [
    
    
    
    H]-BIBP3226.
  • Buffer: 25 mM HEPES (pH 7.4), 2.5 mM

    
    , 1 mM 
    
    
    
    , 0.5% BSA (essential to prevent non-specific binding of hydrophobic compounds).

Workflow:

  • Membrane Prep: Harvest SK-N-MC cells, homogenize in ice-cold buffer, and centrifuge (48,000 x g, 20 min). Resuspend pellets to a protein concentration of 0.2–0.5 mg/mL.

  • Incubation:

    • Mix 150 µL membrane suspension.[2]

    • Add 50 µL radioligand (final conc. ~0.05 nM).[3][1][4]

    • Add 50 µL Bibo 3304 (concentration range:

      
       to 
      
      
      
      M).
    • Control: Use 1 µM NPY to define non-specific binding.

  • Equilibrium: Incubate at 25°C for 60-90 minutes . (Note: Equilibrium time depends on temperature; 37°C may degrade the radioligand faster).

  • Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). PEI reduces binding of the radioligand to the filter itself.

  • Analysis: Count radioactivity. Plot % Specific Binding vs. Log[Bibo 3304]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization Assay

Objective: Verify functional antagonism by measuring inhibition of NPY-induced calcium flux.

Workflow:

  • Loading: Load Y1-expressing cells (e.g., CHO-Y1 or SK-N-MC) with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.

  • Pre-treatment: Add Bibo 3304 (various concentrations) and incubate for 15 minutes prior to agonist addition.

  • Stimulation: Inject NPY (

    
     concentration, typically 10-30 nM) into the wells.
    
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) in real-time using a FLIPR or similar plate reader.

  • Result: Bibo 3304 should dose-dependently suppress the fluorescence peak.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating Bibo 3304 efficacy, from stock preparation to data analysis.

Experimental_Workflow Stock Stock Prep (DMSO, -20°C) Dilution Serial Dilution (Assay Buffer + BSA) Stock->Dilution Dilute Incubation Binding Equilibrium (90 min @ 25°C) Dilution->Incubation Add Compound Cells Cell/Membrane Preparation Cells->Incubation Add Receptor Filtration GF/C Filtration (+0.3% PEI) Incubation->Filtration Terminate Counting Scintillation Counting Filtration->Counting Measure Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis Calculate Ki

Caption: Step-by-step workflow for determining Ki using radioligand competition binding.

References

  • Wieland, H. A., et al. (1998). "Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents."[1][4][5] British Journal of Pharmacology.[1][5][6]

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226."[5][6] European Journal of Pharmacology.

  • SelleckChem. "this compound Product Information." SelleckChem.

  • MedChemExpress. "BIBO3304 Datasheet and Biological Activity." MedChemExpress.

  • National Institutes of Health (NIH). "Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor." PubMed Central.

Sources

A Researcher's Guide to Validating the Selectivity of BIBO 3304 for the Neuropeptide Y Y1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of BIBO 3304's performance, focusing on the experimental validation of its selectivity for the Neuropeptide Y (NPY) Y1 receptor over the Y2, Y4, and Y5 subtypes. We will delve into the causality behind experimental choices and present the data and protocols necessary for researchers to independently verify these claims.

Introduction: The Neuropeptide Y System and the Quest for Selectivity

The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, regulating a wide array of physiological processes including food intake, blood pressure, and anxiety.[1][2] This system comprises several peptide ligands that interact with at least four distinct G-protein coupled receptors (GPCRs) in mammals: Y1, Y2, Y4, and Y5.[1][2][3] These receptors are all coupled to inhibitory G-proteins (Gi/o), and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3]

Given the overlapping expression patterns and functional roles of these receptor subtypes, discerning the specific contribution of each has been a significant challenge. The development of receptor-subtype-selective antagonists is therefore paramount. BIBO 3304, an (R)-argininamide derivative, emerged as a potent and highly selective nonpeptide antagonist for the Y1 receptor, providing a critical tool to dissect its physiological functions.[1][2][4][5] This guide outlines the experimental framework for validating this selectivity.

Quantitative Assessment of Selectivity: Binding Affinity Profile

The foundational method for determining selectivity is to quantify the binding affinity of a compound across a panel of related receptors. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) are the standard metrics. A significantly lower value for the target receptor (Y1) compared to off-target receptors (Y2, Y4, Y5) indicates high selectivity.

BIBO 3304 exhibits a subnanomolar affinity for the human and rat Y1 receptors.[4][5] In stark contrast, its affinity for the Y2, Y4, and Y5 receptor subtypes is dramatically lower, with IC50 values typically exceeding 1000 nM.[4][5][6] This translates to a selectivity ratio of over 1,000 to 2,600-fold for the Y1 receptor, a critical benchmark for a reliable pharmacological tool.[1]

To provide further confidence, experiments should always include the inactive (S)-enantiomer, BIBO 3457. This compound serves as a negative control, and as expected, it shows very low affinity for the Y1 receptor, confirming the stereospecificity of the interaction.[1][2][4]

Table 1: Comparative Binding Affinity of BIBO 3304 for NPY Receptor Subtypes

Receptor SubtypeSpeciesBinding Affinity (IC50)Selectivity Fold (vs. hY1)Reference
Y1 Human 0.38 ± 0.06 nM - [4][5]
Y1 Rat 0.72 ± 0.42 nM ~0.5x [4][5]
Y2Human> 1000 nM> 2630x[4][5]
Y4Human> 1000 nM> 2630x[4][5]
Y4Rat> 1000 nM> 1388x[4][5]
Y5Human> 1000 nM> 2630x[4][5]
Y5Rat> 1000 nM> 1388x[4][5]
Y1 (Inactive enantiomer BIBO 3457)Human> 1000 nM> 2630x[4][5]

Experimental Workflow 1: Competitive Radioligand Binding Assay

This assay directly measures the ability of an unlabeled compound (BIBO 3304) to compete with a radiolabeled ligand for binding to the receptor. It is the gold standard for determining binding affinity (Ki).[7]

Causality Behind Experimental Choices:

  • Cell Lines: Stably transfected cell lines (e.g., HEK293, CHO, or SK-N-MC) are used, each expressing only one specific NPY receptor subtype.[1][8] This ensures that the measured binding is exclusively to the receptor of interest.

  • Radioligand: A high-affinity radioligand, such as [¹²⁵I]-labeled Peptide YY ([¹²⁵I]PYY), is used.[9] Its concentration is kept at or below its dissociation constant (Kd) to ensure assay sensitivity.

  • Separation: A rapid filtration step is crucial to separate the receptor-bound radioligand from the unbound radioligand before equilibrium is disturbed.[10]

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably transfected with either human Y1, Y2, Y4, or Y5 receptors to ~90% confluency.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).[10]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[10]

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • Cell membranes (typically 10-25 µg of protein).[9]

      • A fixed concentration of radioligand (e.g., 25-50 pM [¹²⁵I]PYY).

      • A range of concentrations of unlabeled BIBO 3304 (e.g., from 10⁻¹² M to 10⁻⁵ M).

    • For determining non-specific binding, use a high concentration of a standard unlabeled NPY agonist (e.g., 1 µM NPY).[9]

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach equilibrium.[9][10]

  • Filtration and Detection:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI).[10]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the BIBO 3304 concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cells Transfected Cells (hY1, hY2, hY4, or hY5) membranes Isolated Cell Membranes cells->membranes Homogenization & Centrifugation incubation Incubation (Membranes + Radioligand + BIBO 3304) membranes->incubation radioligand Radioligand ([¹²⁵I]PYY) radioligand->incubation bibo BIBO 3304 (Serial Dilutions) bibo->incubation filtration Rapid Filtration (Separates Bound/Free) incubation->filtration counting Gamma Counting (Measures Bound Radioactivity) filtration->counting plot Plot % Specific Binding vs. [BIBO 3304] counting->plot fit Non-linear Regression plot->fit result Calculate IC50 & Ki fit->result

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow 2: Functional Antagonism Assay (cAMP)

While binding assays confirm affinity, functional assays are essential to validate that this binding translates into a biological blockade of receptor signaling. Since NPY receptors are Gi-coupled, their activation by an agonist (like NPY) inhibits adenylyl cyclase, leading to a drop in intracellular cAMP. A true antagonist like BIBO 3304 will prevent this agonist-induced drop in cAMP.

Causality Behind Experimental Choices:

  • Forskolin: This adenylyl cyclase activator is used to artificially raise intracellular cAMP to a high, easily measurable baseline.[11][12] This creates a robust signal window to observe the inhibitory effect of an NPY agonist.

  • Agonist Challenge: The cells are challenged with an agonist at a concentration near its EC80. This potent stimulation provides a clear signal for the antagonist to block.

  • Detection Method: Modern detection methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen provide high sensitivity and are amenable to high-throughput formats.[12][13]

Detailed Protocol: cAMP Inhibition Assay

  • Cell Preparation:

    • Seed cells stably expressing the human Y1 receptor into a 384-well plate and culture overnight.

    • On the day of the assay, remove the culture medium and replace it with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Antagonist Pre-incubation:

    • Add varying concentrations of BIBO 3304 to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Add a solution containing both an NPY agonist (e.g., NPY peptide) and forskolin. The final concentration of the agonist should be at its EC80, and forskolin at a concentration determined during assay optimization.

    • Incubate to allow for receptor stimulation and subsequent modulation of cAMP levels.

  • Cell Lysis and cAMP Detection:

    • Add a lysis buffer that also contains the detection reagents (e.g., HTRF antibody-conjugates).

    • Incubate as per the manufacturer's protocol (e.g., 60 minutes at room temperature).

  • Data Analysis:

    • Read the plate using an appropriate plate reader (e.g., HTRF-compatible).

    • The signal will be inversely proportional to the amount of cAMP produced.

    • Plot the signal against the log of the BIBO 3304 concentration. The data will show that as the concentration of BIBO 3304 increases, it reverses the agonist's inhibitory effect, causing the cAMP level to return to the high baseline set by forskolin. This confirms its antagonist activity.

Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Y1R Y1 Receptor Gi Gi Protein Y1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP PKA PKA / Cellular Response cAMP->PKA Activates NPY NPY (Agonist) NPY->Y1R Binds & Activates BIBO BIBO 3304 (Antagonist) BIBO->Y1R Binds & Blocks

Caption: Y1 receptor signaling and the antagonistic action of BIBO 3304.

Conclusion

The validation of BIBO 3304 as a selective Y1 receptor antagonist rests on a foundation of rigorous, multi-faceted experimental evidence. High-affinity binding, demonstrated through competitive radioligand assays, establishes its potency at the Y1 receptor. Critically, the >1000-fold lower affinity for Y2, Y4, and Y5 receptors confirms its exceptional selectivity.[1][4] This binding data is substantiated by functional assays, which prove that BIBO 3304 effectively blocks the canonical Gi-mediated signaling pathway of the Y1 receptor. Supported by in-vivo data showing its ability to inhibit Y1-mediated behaviors like feeding, BIBO 3304 stands as a validated and indispensable tool for researchers investigating the complex biology of the Neuropeptide Y system.[2][4]

References

  • NPY1 Receptor Antagonist | opnMe | Boehringer Ingelheim. Boehringer Ingelheim. [Link]

  • Establishment of robust functional assays for the characterization of neuropeptide Y (NPY) receptors... Neuropharmacology. [Link]

  • Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology. [Link]

  • Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. PubMed. [Link]

  • NPY1R Antagonist I BIBO3304. opnme.com. [Link]

  • Toward Labeled Argininamide-Type NPY Y1 Receptor Antagonists... PubMed. [Link]

  • Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes. PubMed. [Link]

  • Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Probe Report for NPY-Y2 Receptor Antagonists. NCBI. [Link]

  • Re-evaluation of receptor–ligand interactions of the human neuropeptide Y receptor Y1... Biochemical Journal. [Link]

  • (PDF) Neuropeptide Y1 Receptor Antagonism Protects β-cells and Improves Glycemic Control in Type 2 Diabetes. ResearchGate. [Link]

  • Illuminating Neuropeptide Y Y4 Receptor Binding... ACS Publications. [Link]

  • Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor. PMC - NIH. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Figure 13. [cAMP Measurement for Antagonists of...]. Assay Guidance Manual - NCBI. [Link]

  • NPY receptors as potential targets for anti-obesity drug development. PMC - NIH. [Link]

  • Y4 Human Neuropeptide Y GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Synthesis and neuropeptide Y Y1 receptor antagonistic activity of N,N-disubstituted omega-guanidino- and omega-aminoalkanoic acid amides. PubMed. [Link]

Sources

Safety Operating Guide

Bibo 3304 trifluoroacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen firsthand that excellence in the lab isn't just about groundbreaking discoveries; it's about the rigorous and responsible processes that underpin them. Handling and disposing of specialized reagents like Bibo 3304 trifluoroacetate is a critical part of this process. While this compound is an invaluable tool as a potent and selective NPY Y₁ receptor antagonist, its safe disposal requires a nuanced understanding of both the molecule itself and the regulatory landscape governing chemical waste.

This guide is designed to provide a clear, logical framework for the proper disposal of this compound. We will move beyond generic advice to dissect the "why" behind each step, ensuring that your disposal protocol is not only compliant but also scientifically sound and inherently safe.

Hazard Assessment: Deconstructing the Compound

A proper disposal plan begins with a thorough understanding of the material. This compound (C₂₉H₃₅N₇O₃·2CF₃CO₂H) is a salt, composed of the active organic cation (Bibo 3304) and two trifluoroacetate (TFA) anions. This structure is key to its handling and disposal.

PropertyValueSource
IUPAC Name N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenyl-benzeneacetamide ditrifluoroacetate[1]
Molecular Formula C₂₉H₃₅N₇O₃·2CF₃CO₂H[1]
Molecular Weight 757.69 g/mol
CAS Number 2310085-85-7[1]
Appearance Solid[1]

While Safety Data Sheets (SDS) for this compound may state that the substance does not meet the criteria for hazard classification under GHS or EC directives, this should not be interpreted as a complete absence of risk.[1][2] This classification often reflects a lack of specific ecotoxicity or carcinogenicity data for the novel parent molecule.

Our primary considerations stem from two areas:

  • General Prudence for Research Chemicals: All chemicals in a research setting should be handled as potentially hazardous.[2] The recommendation to use this compound in a chemical fume hood and avoid creating dust underscores this principle.[1]

  • The Trifluoroacetate (TFA) Counter-ion: Trifluoroacetic acid (TFA), the parent acid of the counter-ion, is a strong, corrosive acid with a sharp, pungent odor.[3][4] It is highly irritating to the skin, eyes, and respiratory system.[5] While the salt form is less volatile, any aqueous solution will have an acidic nature. Furthermore, TFA is an ultra-short-chain per- and polyfluoroalkyl substance (PFAS), known for its extreme environmental persistence and resistance to conventional water treatment methods.[6] This environmental consideration is a critical factor in our disposal strategy, as we must prevent its entry into drains and waterways.[1]

Operational Plan: Safe Handling and PPE

Before disposal, safe handling is paramount. Adherence to a strict personal protective equipment (PPE) protocol is non-negotiable.

EquipmentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes of solutions and airborne solid particles.
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. Change gloves immediately if contaminated.[7]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a chemical fume hoodEnsures adequate ventilation and prevents inhalation of any dust or aerosols.[1]

Protocol for Handling Solid this compound:

  • Preparation: Always conduct work within a certified chemical fume hood.

  • Weighing: When weighing the solid compound, use gentle motions to avoid creating airborne dust. Use a spatula and weigh onto a creased weigh boat or paper for easy transfer.

  • Solubilization: If preparing a solution, add the solid to the solvent slowly. Be aware that dissolving the compound in water or buffer will create a mildly acidic solution due to the TFA counter-ion.

  • Post-Handling: Wipe down the work surface with a damp cloth after use. Dispose of the cloth as contaminated solid waste. Wash hands thoroughly after removing gloves.

Disposal Workflow: Waste Segregation and Management

The foundation of proper chemical disposal is rigorous waste segregation. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its correct identification and management.[8] The following workflow provides a logical pathway for segregating waste streams associated with this compound.

G Start This compound Waste Generated NodeType What is the form of the waste? Start->NodeType Pure Unused/Expired Solid Compound NodeType->Pure  Solid Solution Aqueous or Organic Solution NodeType->Solution  Liquid Contaminated Contaminated Materials (e.g., tips, tubes, paper towels) NodeType->Contaminated  Solid (Labware) Pure_Action 1. Seal in original or clearly labeled, compatible container. 2. Label as 'this compound'. 3. Segregate for EHS pickup. Pure->Pure_Action Solvent_Type Is the solvent halogenated? Solution->Solvent_Type Contaminated_Type Is the material a sharp? Contaminated->Contaminated_Type Halogenated Halogenated Waste Stream Solvent_Type->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream Solvent_Type->NonHalogenated No Waste_Action 1. Collect in a designated, compatible waste container. 2. Do NOT mix with bases or strong oxidizing/reducing agents. 3. Label with all chemical constituents and approximate percentages. 4. Segregate for EHS pickup. Halogenated->Waste_Action NonHalogenated->Waste_Action Sharp Contaminated Sharps Waste Contaminated_Type->Sharp Yes Solid_Waste Solid Chemical Waste Contaminated_Type->Solid_Waste No Sharp_Action 1. Place in a designated, puncture-proof sharps container. 2. Label as 'Chemically Contaminated Sharps'. 3. Segregate for EHS pickup. Sharp->Sharp_Action Solid_Waste_Action 1. Double-bag in clear chemical waste bags. 2. Label as 'Solid Waste Contaminated with this compound'. 3. Segregate for EHS pickup. Solid_Waste->Solid_Waste_Action

Caption: Waste Segregation Decision Workflow for this compound.

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. For a small-scale spill of solid this compound:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: Gently cover the spill with a suitable absorbent material, such as vermiculite or a universal chemical absorbent pad, to prevent further dispersal.[1]

  • Neutralization (for aqueous spills): If the spill is a solution, the acidic nature of the TFA is a concern. Cautiously neutralize the spill with a mild base like sodium carbonate or sodium bicarbonate.[3]

  • Cleanup: Carefully sweep or wipe the absorbed material and place it into a designated, sealable waste container.[1] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination: Wipe the spill area with a damp cloth, followed by a dry one.

  • Disposal: All materials used for cleanup (absorbent, cloths, gloves, etc.) are now considered hazardous waste under the EPA's "contained-in" policy.[9] They must be bagged, labeled, and disposed of according to the "Solid Chemical Waste" stream in the workflow diagram above.

Final Disposal and Documentation

All segregated waste streams must be handled by your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Labeling: Ensure all waste containers are sealed and clearly labeled in accordance with OSHA's Hazard Communication Standard and RCRA regulations.[10] The label must include the full chemical name ("this compound") and any solvents present.

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[11]

  • Documentation: Your EHS office will provide the necessary paperwork to track the waste from your lab to the final disposal facility. This chain of custody is a legal requirement.[12]

By adhering to this comprehensive plan, you ensure that your use of this compound is safe from initial handling to final disposal, protecting yourself, your colleagues, and the environment.

References

  • Safety Data Sheet - this compound. Tocris Bioscience. [URL: https://www.tocris.com/sds/2412]
  • LCSS: Trifluoroacetic Acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
  • Trifluoroacetic acid - Properties. Sciencemadness Wiki. [URL: https://www.sciencemadness.org/wiki/index.php/Trifluoroacetic_acid]
  • This compound | NPY Receptor Antagonists. R&D Systems. [URL: https://www.rndsystems.
  • Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Oreate AI Blog. [URL: https://www.oreate.com/chemical-properties-hazards-and-safety-guidelines-for-trifluoroacetic-acid-cas-76-05-1]
  • Trifluoroacetic acid - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Trifluoroacetic_acid]
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? Civil Engineering Explained (YouTube). [URL: https://www.youtube.
  • Safety Data Sheet - BIBO-3304 (trifluoroacetate salt). Cayman Chemical. [URL: https://www.caymanchem.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [URL: https://www.amherst.edu/system/files/media/2021-SOP-Trifluoroacetic%2520Acid.pdf]
  • Defining Hazardous Waste. California Department of Toxic Substances Control. [URL: https://dtsc.ca.gov/defining-hazardous-waste/]
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/learn-basics-hazardous-waste]
  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
  • This compound | NPY Receptors. Tocris Bioscience. [URL: https://www.tocris.

Sources

Personal Protective Equipment (PPE) & Handling Guide: Bibo 3304 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Bibo 3304 trifluoroacetate is a high-affinity, selective Neuropeptide Y (NPY) Y1 receptor antagonist (


). While Safety Data Sheets (SDS) often classify research peptides and peptidomimetics as "Caution: Substance not fully tested," the high biological potency of this compound requires a safety posture exceeding standard "nuisance dust" protocols.

Core Directive: Treat as a Potent Pharmacological Agent . The primary risks are inadvertent inhalation of the dry powder (bioactive dust) and contact irritation due to the trifluoroacetic acid (TFA) salt form.

Immediate Action Card
ParameterSpecification
Primary Hazard Bioactive Dust / Respiratory Irritant (TFA salt)
Min.[1][2] Respiratory PPE N95/P2 (Solids) or Fume Hood (Mandatory)
Glove Material Nitrile (0.11 mm min. thickness)
Eye Protection Chemical Safety Goggles (ANSI Z87.[1]1)
Storage +4°C, Desiccated (Hygroscopic)

Physicochemical Hazard Analysis

To select the correct PPE, we must understand the "Why" behind the hazard.

The TFA Salt Factor

Bibo 3304 is supplied as a trifluoroacetate salt .[3][4] In the context of research chemicals, TFA salts are chosen to improve solubility and stability. However, this imparts specific handling characteristics:[1][2]

  • Acidity: Upon contact with moisture (mucous membranes, eyes), the salt can hydrolyze, creating a locally acidic environment. This drives the requirement for eye protection that seals (goggles vs. glasses).

  • Hygroscopicity: TFA salts attract atmospheric water. This makes the powder "sticky" and prone to clumping, which paradoxically increases handling risk by forcing researchers to scrape or tap vials vigorously, potentially aerosolizing particles.

Pharmacological Potency

Unlike generic reagents, Bibo 3304 is designed to block NPY Y1 receptors at sub-nanomolar concentrations.[5][6][7]

  • Mechanism: Y1 antagonism modulates feeding behavior, anxiety, and vasoconstriction.

  • Risk: Systemic absorption (via inhalation or mucocutaneous contact) could theoretically trigger pharmacological effects (e.g., anxiogenic responses or appetite modulation) even at low doses.

PPE Specification Matrix

This matrix is designed to scale based on the physical state of the compound.

Protective LayerSolid Phase (Weighing/Aliquot)Solution Phase (Experimental Use)Rationale
Respiratory Fume Hood (Primary). If open bench: N95/FFP2 Mask .Fume Hood recommended.[1][8][9] Surgical mask sufficient if dilute.Prevents inhalation of bioactive dust.
Hand Protection Double Nitrile Gloves . (Outer: 4-5 mil; Inner: 2-4 mil).Single Nitrile Gloves (4-5 mil).Double gloving allows outer glove removal if contaminated by powder static.
Eye/Face Chemical Goggles (Indirect vented).Safety Glasses with Side Shields.Goggles prevent powder ingress; glasses protect against liquid splash.
Body Lab Coat (Cotton/Poly blend), buttoned to neck.Standard Lab Coat.[1]Prevents accumulation of static-charged dust on street clothes.

Operational Protocol: Weighing & Solubilization

Expert Insight: The most dangerous moment in handling Bibo 3304 is the transition from the vendor vial to the balance. The static charge of the dry TFA salt often causes particles to "jump" or cling to the spatula.

Workflow Diagram

The following logic flow dictates the safe handling process from storage to experiment.

G Start Cold Storage (+4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weighing Weighing (Fume Hood) Anti-Static Gun Recommended Equilibrate->Weighing Desiccator Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Add Solvent Disposal Disposal (Solid vs Liquid) Weighing->Disposal Waste Experiment Experimental Use Solubilization->Experiment Experiment->Disposal

Figure 1: Operational workflow for handling Bibo 3304, emphasizing temperature equilibration to manage hygroscopicity.

Step-by-Step Protocol
Step 1: Environmental Preparation
  • Warm Up: Remove the vial from +4°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins).

    • Why? Opening a cold vial introduces condensation. Moisture turns the TFA salt into a sticky gum, making accurate weighing impossible and increasing degradation.

  • Static Control: If available, use an ionizing anti-static gun on the vial and spatula.

Step 2: Weighing (Solid Phase)
  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Technique: Use a micro-spatula. Do not pour from the vial.

  • Solvent Calculation: Calculate the required volume based on the batch-specific molecular weight found on the CoA.

    • Note: The stoichiometry of the TFA salt (e.g., mono- vs. di-trifluoroacetate) varies by batch, altering the MW.

Step 3: Solubilization
  • Primary Solvent: Dissolve in DMSO (Dimethyl sulfoxide). Bibo 3304 is generally soluble in DMSO to 100 mM.

  • Aqueous Dilution: For biological assays, dilute the DMSO stock into aqueous buffer (PBS).

    • Caution: Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity in cell assays.

Disposal & Decontamination[9]

Proper disposal prevents environmental contamination with bioactive agents.

Waste Streams
  • Solid Waste (Vials/Weigh Boats): Dispose of as Hazardous Chemical Waste (Solid). Do not place in regular trash. Label as "Bioactive Peptide/Mimetic - Toxic."

  • Liquid Waste (Stock Solutions): Dispose of in Solvent Waste (if DMSO-based) or Aqueous Waste (if diluted).

  • Sharps: Any needles used for injection must go into a puncture-proof sharps container.

Spill Response

If dry powder is spilled:

  • Do not sweep (creates dust).

  • Cover with a paper towel dampened with water (to solubilize) or ethanol.

  • Wipe up and place in hazardous waste.

  • Clean the surface with 10% bleach or a detergent solution to degrade residual peptide bonds.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5311022, Bibo 3304. Retrieved from [Link]

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304.[6][7] British Journal of Pharmacology. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bibo 3304 trifluoroacetate
Reactant of Route 2
Bibo 3304 trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.